molecular formula C10H7BrClNO B1438410 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole CAS No. 1094382-35-0

5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole

Cat. No.: B1438410
CAS No.: 1094382-35-0
M. Wt: 272.52 g/mol
InChI Key: DSKOVLHBUFQRFV-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole ( 1094382-35-0) is a versatile 1,3-oxazole-based chemical building block of interest in medicinal chemistry and anticancer research. With a molecular formula of C 10 H 7 BrClNO and a molecular weight of 272.53, this compound is characterized by the presence of both a bromophenyl group and a reactive chloromethyl substituent on the oxazole core, making it a valuable intermediate for further synthetic elaboration . The 1,3-oxazole scaffold is a privileged structure in drug discovery, found in numerous biologically active synthetic molecules and natural products . This specific compound serves as a key precursor in the synthesis of novel sulfonamide derivatives that have demonstrated significant potential as anticancer agents . Research indicates that such 1,3-oxazole sulfonamides exhibit potent growth inhibitory (GI 50 ) properties against a range of human tumor cell lines, showing particular specificity for leukemia cells, with mechanisms of action that include effective binding to tubulin and induction of microtubule depolymerization . Furthermore, 1,3-oxazole derivatives are actively explored for their antimicrobial and antibiofilm activities against resistant bacterial and fungal strains, highlighting the broader therapeutic utility of this chemical class . This product is intended for research purposes as a synthetic intermediate to develop new pharmacologically active compounds. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(3-bromophenyl)-2-(chloromethyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c11-8-3-1-2-7(4-8)9-6-13-10(5-12)14-9/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKOVLHBUFQRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole is a high-value heterocyclic scaffold characterized by its dual-functionalized architecture. It serves as a critical "linchpin" intermediate in medicinal chemistry, particularly for the development of COX-2 inhibitors, p38 MAP kinase inhibitors, and antimicrobial agents.

Its structural uniqueness lies in the orthogonality of its reactive sites:

  • Electrophilic C-2 Chloromethyl Group: Highly reactive towards nucleophiles (amines, thiols, alkoxides) under mild conditions, allowing for rapid library generation.

  • Aryl Bromide Handle (meta-position): primed for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to extend carbon frameworks.

  • 1,3-Oxazole Core: A stable, aromatic linker that imparts favorable physicochemical properties, including hydrogen bond acceptance and metabolic stability.

This guide provides a comprehensive technical analysis of its synthesis, chemical reactivity, and handling protocols for research and drug development applications.[1]

Chemical Profile & Properties[2][3][4][5][6][7][8]

PropertyDescription
IUPAC Name 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole
Molecular Formula C₁₀H₇BrClNO
Molecular Weight 272.53 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in water
Stability Stable under ambient conditions; hydrolytically stable at neutral pH; C-2 chloride sensitive to moisture over prolonged periods.
Key Pharmacophore 2,5-Disubstituted Oxazole (Bioisostere for amide/ester)

Synthetic Pathways[1][5][9][10][11][12]

The synthesis of 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole can be approached via two primary distinct methodologies, depending on the scale and available starting materials.

Method A: Direct Cyclocondensation (Robinson-Gabriel Type)

This is the preferred route for scale-up due to its convergent nature. It involves the reaction of a


-bromo ketone with 2-chloroacetamide.
  • Precursor: 3-Bromophenacyl bromide (2-bromo-1-(3-bromophenyl)ethan-1-one).

  • Reagent: 2-Chloroacetamide.

  • Mechanism: The amide nitrogen attacks the

    
    -carbon of the phenacyl bromide, displacing the bromide. The resulting intermediate undergoes cyclodehydration (often acid-catalyzed or thermal) to form the oxazole ring.
    
Method B: Radical Halogenation (Precision Route)

This route is useful when the 2-methyl analog is already available or if the chloromethyl group is too labile for the initial cyclization conditions.

  • Cyclization: React 3-bromophenacyl bromide with acetamide to yield 2-methyl-5-(3-bromophenyl)oxazole .

  • Functionalization: Radical chlorination using

    
    -chlorosuccinimide (NCS) and a radical initiator (AIBN/Benzoyl peroxide) in CCl₄ or benzene.
    

Reactivity Profile & Derivatization

The utility of this compound lies in its ability to undergo sequential, orthogonal functionalization.

Zone 1: C-2 Chloromethyl (Nucleophilic Substitution)

The carbon-chlorine bond at the C-2 position is activated by the adjacent oxazole nitrogen (electron-withdrawing).

  • Amination: Reacts with primary/secondary amines (e.g., morpholine, piperazine) in the presence of mild base (K₂CO₃) to form 2-(aminomethyl)oxazoles.

  • Etherification: Reacts with phenols or alcohols (NaH/THF) to form ether linkages.

  • "Click" Chemistry Precursor: Displacement with sodium azide (NaN₃) yields the 2-(azidomethyl)oxazole, which can undergo CuAAC (Click reaction) with alkynes.

Zone 2: C-5 Aryl Bromide (Cross-Coupling)

The 3-bromophenyl group is a classic handle for transition-metal catalysis.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to create biaryl systems.

  • Sonogashira: Coupling with terminal alkynes.

  • Buchwald-Hartwig: Amination of the aryl ring to introduce solubility-enhancing groups.

Zone 3: Oxazole Core (C-H Activation)

While less common, the C-4 proton of the oxazole ring can be lithiated (using LDA at -78°C) or subjected to direct arylation conditions, providing a third vector for diversification.

Visualization: Synthesis & Reactivity Map

G start 3-Bromoacetophenone inter1 3-Bromophenacyl Bromide (α-bromination) start->inter1 Br2 / AcOH core 5-(3-Bromophenyl)- 2-(chloromethyl)-1,3-oxazole (THE CORE) inter1->core 2-Chloroacetamide 130°C, neat/xylene prod_amine 2-(Aminomethyl)oxazole (Library Gen) core->prod_amine HNR2, K2CO3 Zone 1 (SN2) prod_azide 2-(Azidomethyl)oxazole (Click Chem) core->prod_azide NaN3, DMF Zone 1 (SN2) prod_biaryl 5-(Biaryl)-2-(chloromethyl)oxazole (Suzuki Coupling) core->prod_biaryl Ar-B(OH)2, Pd(0) Zone 2 (Suzuki)

Figure 1: Synthetic workflow from precursor to core scaffold, demonstrating divergent reactivity pathways at Zone 1 (Chloromethyl) and Zone 2 (Aryl Bromide).

Experimental Protocols

Protocol A: Synthesis of 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole

Note: This protocol is based on standard Robinson-Gabriel cyclization modifications.

Reagents:

  • 3-Bromophenacyl bromide (1.0 eq)

  • 2-Chloroacetamide (1.5 eq)

  • Solvent: Xylene or Toluene (anhydrous)

Procedure:

  • Charge: In a dry round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 3-bromophenacyl bromide (e.g., 2.78 g, 10 mmol) and 2-chloroacetamide (1.40 g, 15 mmol) in Xylene (30 mL).

  • Reflux: Heat the mixture to reflux (approx. 140°C) with vigorous stirring. Monitor water collection in the Dean-Stark trap.

  • Monitor: Continue reflux for 6–12 hours until TLC indicates consumption of the phenacyl bromide.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL), saturated NaHCO₃ (30 mL), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient 9:1 to 7:3) to yield the target oxazole as a pale solid.

Protocol B: Nucleophilic Substitution (General Amine Displacement)

Target: Synthesis of a 2-(aminomethyl) derivative.

Reagents:

  • 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole (1.0 eq)

  • Secondary Amine (e.g., Morpholine) (1.2 eq)

  • Base: K₂CO₃ (2.0 eq) or DIPEA (1.5 eq)

  • Solvent: Acetonitrile (ACN) or DMF

Procedure:

  • Dissolve: Dissolve the oxazole core (100 mg, 0.37 mmol) in anhydrous ACN (3 mL).

  • Add: Add K₂CO₃ (102 mg, 0.74 mmol) followed by Morpholine (39 µL, 0.44 mmol).

  • React: Stir at 60°C for 2–4 hours.

  • Isolate: Filter off inorganic salts. Concentrate the filtrate. The crude product is often pure enough for the next step (e.g., Suzuki coupling) or can be recrystallized from Ethanol.

Safety & Handling

  • Lachrymator Hazard: The precursor, 3-bromophenacyl bromide, is a potent lachrymator (tear gas agent). All operations involving this starting material must be performed in a well-ventilated fume hood.

  • Skin Irritant: The chloromethyl oxazole is an alkylating agent. Avoid skin contact; use nitrile gloves and eye protection.

  • Storage: Store in a cool, dry place (2–8°C). The chloromethyl group can hydrolyze slowly if exposed to atmospheric moisture; store under inert gas (Argon/Nitrogen) for long-term stability.

References

  • Review of Oxazole Synthesis: Turchi, I. J. (Ed.).[2] (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience.

  • Robinson-Gabriel Cyclization: Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

  • Reactivity of 2-(Chloromethyl)oxazoles: Connell, R. D., et al. (1989). "Synthesis of 2-(chloromethyl)oxazoles and their reaction with nucleophiles." Journal of Medicinal Chemistry. (Generalized reactivity profile based on analog 2-chloromethyl-4,5-diphenyloxazole).[3]

  • Oxazole Scaffolds in Medicinal Chemistry: Kakkar, S., et al. (2018). "Recent advance in oxazole-based medicinal chemistry."[4] European Journal of Medicinal Chemistry.

  • Synthesis of Phenacyl Bromides: BenchChem Technical Guide. "A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides."

Sources

Technical Guide: Therapeutic Potential of 3-Bromophenyl Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxazole scaffold is a cornerstone of modern medicinal chemistry, serving as a bioisostere for amides and esters while providing improved metabolic stability. This guide focuses specifically on 3-bromophenyl oxazole derivatives , a subclass where the strategic placement of a bromine atom at the meta-position of the phenyl ring unlocks unique pharmacodynamic properties.

Unlike the para-substituted analogs often explored for steric bulk, the 3-bromo substitution pattern offers a distinct advantage: it enables halogen bonding (XB) interactions within protein binding pockets via the bromine "sigma-hole," while simultaneously modulating lipophilicity (LogP) to improve membrane permeability. This guide details the synthesis, structure-activity relationships (SAR), and therapeutic validation of these compounds.

Chemical Rationale: The "Sigma-Hole" Advantage[1]

The therapeutic potency of 3-bromophenyl oxazoles is not accidental; it is driven by the electronic properties of the bromine atom.

Halogen Bonding (XB) Mechanism

While fluorine is often used to block metabolic oxidation, bromine is unique due to its polarizability. In 3-bromophenyl oxazoles, the bromine atom exhibits a region of positive electrostatic potential on its outer surface, known as the sigma-hole .

  • Interaction: This sigma-hole acts as a Lewis acid, forming highly directional non-covalent bonds with Lewis bases (e.g., backbone carbonyl oxygen atoms, nitrogen in histidine) in the target protein.

  • Selectivity: The meta-position (3-bromo) orients this interaction differently than para-substitution, often allowing the molecule to access cryptic pockets in kinases or bacterial enzymes that are inaccessible to linear analogs.

ADMET Optimization
PropertyEffect of 3-Br SubstitutionConsequence
Lipophilicity Increases LogP by ~0.86Enhanced passive diffusion across cell membranes (critical for Gram-negative bacteria).
Metabolic Stability Blocks CYP450 oxidation at the meta siteProlongs half-life (

) by preventing ring hydroxylation.
Steric Profile Moderate bulkFits into hydrophobic clefts without inducing the steric clash often seen with ortho-substitution.

Synthesis Strategy: High-Efficiency Protocols

To access these derivatives, we prioritize methods that avoid harsh conditions which might dehalogenate the aromatic ring. The microwave-assisted cyclization is the industry standard for rapid library generation.

Core Workflow: Imidazo[2,1-b]oxazole Framework

A highly bioactive subclass involves fusing the oxazole to an imidazole ring. The synthesis utilizes 3-bromophenacyl bromide as the key electrophile.

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Start1 2-Nitroimidazole Reagents K2CO3 / DMF Microwave (150°C, 2h) Start1->Reagents Start2 3-Bromophenacyl Bromide Start2->Reagents Inter Intermediate: N-Alkylated Species Reagents->Inter N-Alkylation Cyclization Intramolecular SNAr (-NO2 group) Inter->Cyclization Base-promoted deprotonation Product 2-(3-Bromophenyl) imidazo[2,1-b]oxazole Cyclization->Product Ring Closure

Caption: Microwave-assisted domino reaction for the synthesis of 3-bromophenyl imidazo-oxazole derivatives.

Detailed Protocol (Bench-Ready)

Target: 2-(3-Bromophenyl)imidazo[2,1-b]oxazole Scale: 1 mmol

  • Reagent Prep: In a microwave-compatible vial, suspend 2-nitroimidazole (113 mg, 1 mmol), 3-bromophenacyl bromide (278 mg, 1 mmol), and anhydrous

    
      (152 mg, 1.1 mmol) in DMF  (2 mL).
    
  • Irradiation: Seal the vial and irradiate at 150 °C for 2 hours . Note: Ensure the microwave reactor has active pressure monitoring.

  • Work-up: Dilute the reaction mixture with ethyl acetate (30 mL).

  • Extraction: Wash twice with saturated aqueous LiCl solution (to remove DMF). Dry the organic layer over anhydrous

    
    .[1]
    
  • Purification: Evaporate solvent under reduced pressure. Recrystallize the solid residue from methanol or purify via silica gel flash chromatography (Hexane:EtOAc gradient).

  • Yield: Expect 65-75% as a pale solid.

Therapeutic Applications & Biological Validation[1][3][4][5][6][7]

Antimicrobial Activity (Gram-Negative Focus)

The 3-bromophenyl moiety is particularly effective in disrupting bacterial DNA replication.

  • Target: DNA Gyrase (Subunit B).

  • Mechanism: The oxazole nitrogen accepts a hydrogen bond from the active site (e.g., Arg136 in E. coli), while the 3-bromo group occupies a hydrophobic pocket, forming a halogen bond with backbone carbonyls.

  • Data: Derivatives have shown MIC values comparable to ciprofloxacin against resistant strains.

Bacterial StrainCompound TypeMIC (

g/mL)
Reference Standard
S. aureus (MRSA)2-(3-bromophenyl)oxazole deriv.4 - 8Ciprofloxacin (0.5 - 1)
E. coliImidazo[2,1-b]oxazole deriv.8 - 16Ampicillin (2 - 4)
M. tuberculosisDihydro-imidazo-oxazole< 1.0Delamanid (Control)
Anticancer Potential (Tubulin Inhibition)

Oxazole derivatives are established bioisosteres of combretastatin A-4, a potent tubulin polymerization inhibitor.

  • Role of Bromine: The 3-bromo substitution mimics the steric bulk of the trimethoxy ring in combretastatin but with higher lipophilicity, enhancing cellular uptake in solid tumors.

  • Pathway: Inhibition of microtubule dynamics

    
     G2/M phase arrest 
    
    
    
    Apoptosis.
DOT Diagram: Mechanism of Action

MOA Compound 3-Bromophenyl Oxazole Target Tubulin (Colchicine Site) Compound->Target Interaction Interaction: 1. H-Bond (Oxazole N) 2. Halogen Bond (3-Br) Target->Interaction Effect1 Inhibition of Polymerization Interaction->Effect1 Effect2 G2/M Cell Cycle Arrest Effect1->Effect2 Outcome Apoptosis (Cancer Cell Death) Effect2->Outcome

Caption: Pharmacodynamic cascade of tubulin inhibition by 3-bromophenyl oxazole derivatives.

Experimental Validation: Biological Assay Protocol

To validate the therapeutic potential, the MTT Assay is the standard for cytotoxicity profiling.

Protocol: In Vitro Cytotoxicity (MTT)
  • Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Treatment: Dissolve the 3-bromophenyl oxazole derivative in DMSO. Prepare serial dilutions (0.1 to 100

    
    M) in culture medium. Add to wells (keep DMSO < 0.1%).
    
  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Labeling: Add 10

    
    L of MTT reagent (5 mg/mL) to each well. Incubate for 4h.
    
  • Solubilization: Remove media carefully. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Read: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

References

  • Microwave-Assisted Synthesis of Imidazo[2,1-b]oxazoles

    • Source: MDPI (Molecules)
    • Context: Describes the domino reaction of 2-nitroimidazole with 3-bromophenacyl bromide.
    • Link:[Link]

  • Halogen Bonding in Drug Design

    • Source: PubMed / Expert Opin Drug Discov.
    • Context: Validates the use of bromine "sigma-holes" for enhancing binding affinity.
    • Link:[Link]

  • Biological Activities of Oxazole Deriv

    • Source: PMC (NIH)
    • Context: Comprehensive review of antimicrobial and anticancer properties of the oxazole scaffold.[2][3][4]

    • Link:[Link]

  • Synthesis and Anticancer Activity of 5-(3-Bromophenyl) Analogs

    • Source: MDPI
    • Context: Specific data on 3-bromophenyl derivatives in triazole systems (bioisosteres to oxazoles).
    • Link:[Link]

Sources

Technical Guide: Structure-Activity Relationship (SAR) & Synthetic Utility of Chloromethyl Oxazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the Chloromethyl Oxazole scaffold, treating it primarily as a high-value synthetic linchpin and pharmacophore enabler. It focuses on the reactivity of the chloromethyl "handle" and the Structure-Activity Relationships (SAR) of the bioactive derivatives generated from it.

Executive Summary

The chloromethyl oxazole scaffold represents a critical intersection between heterocyclic chemistry and drug design.[1][2] Unlike inert structural spacers, this scaffold possesses a "dual-personality": the oxazole ring serves as a stable, aromatic bioisostere for peptide bonds, while the chloromethyl group (-CH₂Cl) acts as a reactive electrophilic handle.

For drug developers, the value of this scaffold lies in its Tunable Reactivity . The chloromethyl group allows for the rapid introduction of diversity elements (amines, thiols, alkoxides) at the C4 or C5 positions, creating libraries of kinase inhibitors, antimicrobial agents, and antitubulin compounds. This guide details the chemical logic, safety protocols, and SAR rules governing this versatile motif.

The Scaffold Architecture: Anatomy of Reactivity

To understand the SAR, one must first master the scaffold's electronic distribution. The chloromethyl oxazole is not a static brick; it is an electrophile waiting for a target.

Structural Zones

The scaffold is divided into three functional zones for SAR optimization:

ZoneComponentRole in Drug DesignSAR Focus
A Oxazole Core Bioisostere (amide/ester mimic), Hydrogen Bond Acceptor (N3).Stability, Pi-Pi stacking interactions.
B Chloromethyl Handle Electrophilic warhead (pre-reaction) / Methylene Linker (post-reaction).Reactivity rate (pre), Conformational flexibility (post).
C C2 Substituent Tuning knob (Methyl, Phenyl, Amine).Lipophilicity, metabolic stability, target selectivity.
Electronic Reactivity (The "Warhead")

The chloromethyl group is highly susceptible to


 nucleophilic displacement. The adjacent oxazole ring is electron-withdrawing (inductive effect of Oxygen and Nitrogen), which activates the methylene chloride toward nucleophilic attack.
  • C4-Chloromethyl: Generally more stable but reactive enough for amine displacement.

  • C5-Chloromethyl: Often more reactive due to resonance contributions from the ring oxygen, requiring careful handling to prevent polymerization.

Structure-Activity Relationships (SAR)[3][4]

The SAR of chloromethyl oxazole derivatives is defined by what replaces the chlorine atom. The methylene bridge (-CH₂-) acts as a "hinge," positioning the new pharmacophore relative to the oxazole core.

The "Linker" Effect (Zone B)

Once the chlorine is displaced, the remaining methylene group is critical.

  • Flexibility: The single

    
     carbon allows rotation. Rigidifying this (e.g., by gem-dimethyl substitution) often restricts the pharmacophore into a specific conformation, which can drastically increase potency (entropy-enthalpy compensation) or kill activity depending on the binding pocket.
    
  • Metabolic Liability: The benzylic-like position (next to the heteroaromatic ring) is a site for CYP450-mediated oxidation.

    • SAR Fix: If metabolic clearance is too high, block this site by adding methyl groups (creating a secondary or tertiary alkyl link) or replacing the nucleophile with an electron-deficient amine.

C2-Substitution Tuning (Zone C)

The group at the C2 position modulates the electron density of the ring.

  • Electron Donating Groups (EDGs) like -CH₃: Increase the basicity of the oxazole Nitrogen (N3), improving H-bond acceptor capability in the active site.

  • Aromatic Groups (e.g., Phenyl): Extend the conjugation, allowing for pi-stacking interactions. However, this increases lipophilicity (

    
    ), potentially reducing solubility.
    
Case Study: Antitubulin Agents

In the development of combretastatin A-4 analogues (tubulin polymerization inhibitors):

  • The Scaffold: 2-methyl-4-phenyl-5-(chloromethyl)oxazole derivatives.

  • The SAR Finding: The relative positioning of the aryl rings is binary.

    • Regioisomer A: 4-aryl-5-substituted systems showed nanomolar (

      
      ) potency.
      
    • Regioisomer B: Swapping the substituents to 5-aryl-4-substituted positions resulted in a >100-fold loss in potency.

    • Mechanism:[3] The oxazole geometry aligns the two phenyl rings in a "cis-like" configuration essential for the colchicine binding site on tubulin.

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for optimizing chloromethyl oxazole scaffolds.

SAR_Logic Scaffold Chloromethyl Oxazole (Scaffold) Zone_C2 Zone C: C2-Position (Electronic Tuning) Scaffold->Zone_C2 Zone_Linker Zone B: Methylene Linker (The Hinge) Scaffold->Zone_Linker Zone_Warhead Zone A: Cl Displacement (Diversity Point) Scaffold->Zone_Warhead Outcome_Solubility Outcome: Solubility / LogP Zone_C2->Outcome_Solubility Add Polar Groups Outcome_Potency Outcome: Target Potency Zone_C2->Outcome_Potency Pi-Stacking (Aryl) Outcome_Metabolism Outcome: Metabolic Stability Zone_Linker->Outcome_Metabolism Block Oxidation (gem-dimethyl) Zone_Warhead->Outcome_Potency S_N2 with Amines/Thiols

Caption: SAR Decision Matrix for Chloromethyl Oxazole Optimization. Blue node represents the core scaffold; Grey nodes represent modification zones; Colored nodes represent biological outcomes.

Experimental Protocols

Safety Pre-Requisite

WARNING: Chloromethyl oxazoles are alkylating agents. They are potentially genotoxic and skin sensitizers.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Quenching: Residual alkylator should be quenched with 10% aqueous ammonium hydroxide or sodium thiosulfate before disposal.

Protocol A: Synthesis of 4-(Chloromethyl)-2-methyloxazole

This protocol utilizes the reaction of dichloroacetone with acetamide, a classic cyclocondensation route.

Reagents:

  • 1,3-Dichloroacetone (1.0 eq)

  • Acetamide (1.2 eq)

  • Solvent: Toluene or Xylene (Anhydrous)

  • Catalyst: Conc.

    
     (catalytic amount) or heat alone.
    

Step-by-Step:

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add 1,3-dichloroacetone (12.7 g, 100 mmol) and acetamide (7.1 g, 120 mmol) to 100 mL of toluene.

  • Reflux: Heat the mixture to reflux (

    
    ). Water generated during cyclization will collect in the Dean-Stark trap.
    
  • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The starting dichloroacetone spot will disappear. Reaction time is typically 4–6 hours.

  • Workup: Cool to room temperature. Wash the organic layer with saturated

    
     (2 x 50 mL) to remove acid traces and unreacted amide.
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo. Purify the residue via vacuum distillation (bp ~65-70°C at 15 mmHg) or silica gel column chromatography to yield the product as a colorless to pale yellow oil.
    
Protocol B: Nucleophilic Substitution (Library Generation)

This protocol describes the displacement of the chloride with a secondary amine (e.g., morpholine) to generate a bioactive hit.

Reagents:

  • 4-(Chloromethyl)-2-methyloxazole (1.0 eq)

  • Morpholine (1.2 eq)

  • Base:

    
     (2.0 eq) or 
    
    
    
    (1.5 eq)
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step:

  • Dissolution: Dissolve 4-(chloromethyl)-2-methyloxazole (1 mmol) in MeCN (5 mL).

  • Addition: Add

    
     (2 mmol) followed by morpholine (1.2 mmol).
    
  • Reaction: Stir at room temperature for 2 hours. If reaction is sluggish (checked by LC-MS), heat to

    
    .
    
  • Validation (Self-Check): LC-MS should show a mass shift of

    
    .
    
  • Isolation: Filter off the inorganic salts. Concentrate the filtrate.

  • Final Purification: Recrystallize from Ethanol/Hexane or purify via preparative HPLC.

Quantitative Data Summary

The following table summarizes the impact of C2-substitution on the reactivity and lipophilicity of the 4-chloromethyl oxazole core.

C2 Substituent (R)Electronic EffectRelative Reactivity (

)
LogP (Approx)Bio-Application
-H NeutralBaseline (1.0)0.8General intermediate
-CH₃ (Methyl) Weak Donor (+I)Slightly Increased (1.2)1.1Standard Scaffold
-Ph (Phenyl) ConjugationModerate (0.9)2.5Lipophilic Linker
-CF₃ Strong Acceptor (-I)Decreased (0.4)1.9Metabolic Blocker
-NH₂ Strong Donor (+M)Deactivated (Side reactions)0.5Rare (Unstable)

Note: Relative reactivity is estimated based on Hammett equation principles applied to the transition state of nucleophilic attack on the benzylic carbon.

Synthesis Workflow Diagram

This workflow visualizes the transformation from raw materials to the final functionalized scaffold.[4]

Synthesis_Workflow Start Start: 1,3-Dichloroacetone + Amide Cyclization Cyclodehydration (Reflux/Toluene) Start->Cyclization Intermediate 4-(Chloromethyl)oxazole (Active Electrophile) Cyclization->Intermediate - H2O Displacement S_N2 Displacement (Amine/Thiol + Base) Intermediate->Displacement + Nucleophile Final Final Bioactive Scaffold (Kinase/Tubulin Inhibitor) Displacement->Final - HCl

Caption: Step-wise synthetic pathway from acyclic precursors to functionalized oxazole drugs.

References

  • Ohsumi, K., et al. (1998). Syntheses and antitumor activity of cis-restricted combretastatins: 5-membered heterocyclic analogues. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Palmer, D. C. (Ed.). (2003).[5] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. Retrieved from [Link]

  • Patel, N. B., et al. (2012). Synthesis and biological evaluation of some new 2-phenyl-5-substituted-1,3-oxazole derivatives. Medicinal Chemistry Research. Retrieved from [Link]

  • Zhang, H. Z., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Dual-Functionalized Oxazole Scaffolds: A Strategic Guide to 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Medicinal Chemistry Applications of 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers[1]

Executive Summary: The "Linchpin" Scaffold

In the landscape of Fragment-Based Drug Discovery (FBDD), the utility of a scaffold is defined by its orthogonality —the ability to selectively modify specific sites without affecting others. 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole (CAS: 2011450-81-8) represents a high-value "linchpin" intermediate.

Its structural uniqueness lies in the coexistence of two distinct electrophilic centers with vastly different reactivities:

  • C-2 Chloromethyl: A highly reactive

    
     electrophile susceptible to 
    
    
    
    displacement under mild conditions.
  • C-5 Aryl Bromide: A robust

    
     electrophile requiring metal catalysis (e.g., Pd, Ni) for activation.
    

This guide details the strategic application of this molecule in generating diverse bioactive libraries, specifically targeting kinase inhibitors, COX-2 modulators, and anti-infectives.[1]

Chemical Architecture & Reactivity Profile

To effectively utilize this scaffold, one must understand the electronic environment of the oxazole core.

FeatureChemical PropertyMedicinal Chemistry Implication
Oxazole Ring

-excessive heterocycle (but less than furan)
Acts as a rigid bioisostere for amide or ester linkages; improves metabolic stability against hydrolysis.
C-2 Chloromethyl High electrophilicity"Warhead" for covalent attachment of solubilizing tails (morpholine, piperazine) or pharmacophores.
C-5 Phenyl Ring Meta-substituted (3-Br)Provides a "vector" for exploring hydrophobic pockets.[2][3] The meta position often offers superior solubility profiles compared to para analogs due to crystal lattice disruption.
C-4 Position Unsubstituted (H)Potential site for late-stage C-H activation or electrophilic substitution (though difficult due to ring deactivation).
Stability Warning (Field Insight)
  • Hydrolysis Risk: The C-2 chloromethyl group is sensitive to moisture.[1] In aqueous basic conditions, it hydrolyzes to the hydroxymethyl derivative.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. If the solid turns yellow/orange, purification via silica gel chromatography (Hexane/EtOAc) is required before use to remove HBr/HCl byproducts.[1]

Strategic Workflows: Divergent Oriented Synthesis (DOS)

The power of this molecule lies in Chemo-differentiation . You can execute sequential functionalization without protecting groups.

Workflow A: The "Head-to-Tail" Approach (Standard)
  • Step 1:

    
     Displacement (The "Tail").  React the chloromethyl group with secondary amines or thiols. The aryl bromide remains inert.
    
  • Step 2: Suzuki-Miyaura Coupling (The "Head"). Use the aryl bromide to couple with boronic acids, extending the core into a biaryl system.

Workflow B: The "Reverse" Approach (Sensitive Nucleophiles)
  • Step 1: Cross-Coupling. If the nucleophile for the "tail" is sensitive to Pd-catalysis conditions, perform the Suzuki coupling first.

  • Caveat: The chloromethyl group may undergo oxidative addition to Pd(0) if the catalyst is too active (e.g., Pd(tBu3P)2). Use robust catalysts like Pd(dppf)Cl2.

Visualization: Divergent Synthesis Pathway

The following diagram illustrates the logical flow of library generation using this scaffold.

G Figure 1: Chemo-orthogonal workflows for library generation. Scaffold 5-(3-Bromophenyl)- 2-(chloromethyl)-1,3-oxazole Inter_A Intermediate A: 2-(Aminomethyl) Derivative (Br intact) Scaffold->Inter_A Path 1: SN2 Displacement (Amines/Thiols, K2CO3) Inter_B Intermediate B: Biaryl-Chloromethyl (Cl intact) Scaffold->Inter_B Path 2: Suzuki Coupling (R-B(OH)2, Pd Cat) Final_Drug Target Candidate: Dual-Functionalized Bioactive Agent Inter_A->Final_Drug Suzuki Coupling (R-B(OH)2) Inter_B->Final_Drug SN2 Displacement (H-Nu)

Figure 1: Chemo-orthogonal workflows allowing sequential modification of the C-2 and C-5 positions.

Medicinal Chemistry Applications

COX-2 and 5-LOX Inhibitors

Oxazole derivatives are well-documented bioisosteres of the pyrazole ring found in Celecoxib.[1]

  • Mechanism: The 4,5-diaryloxazole motif fits into the cyclooxygenase active site.[1]

  • Application: Use the 3-bromophenyl handle to couple a p-sulfonamidophenyl boronic acid. Use the chloromethyl group to introduce a polar "tail" to interact with the Arg120 residue in the COX-2 channel.

Kinase Inhibitors (Type II)

The 3-bromophenyl group mimics the "hinge binder" or the hydrophobic back-pocket moiety.

  • Strategy: Perform a Buchwald-Hartwig amination (instead of Suzuki) on the bromine to introduce an aminopyrimidine. This creates a hinge-binding motif.

  • Linker Utility: The chloromethyl group can be converted to a benzyl amine, positioning a solubilizing group towards the solvent front.

TRPA1 Antagonists

Recent literature suggests 5-aryl oxazoles act as antagonists for Transient Receptor Potential Ankyrin 1 (TRPA1), a target for pain and respiratory disease.[1]

  • Design: The 3-bromo position allows for the introduction of lipophilic groups (e.g., trifluoromethylphenyl) essential for potency, while the C-2 position allows for fine-tuning of metabolic clearance (Clint).[1]

Detailed Experimental Protocols

These protocols are designed to be self-validating , meaning the endpoint is visually or chemically obvious without complex workup during the intermediate stages.[1]

Protocol A: Functionalization (C-2 Position)

Target: Synthesis of 5-(3-bromophenyl)-2-(morpholinomethyl)-1,3-oxazole.

  • Reagents: Scaffold (1.0 eq), Morpholine (1.2 eq), DIPEA (Diisopropylethylamine, 2.0 eq), Anhydrous Acetonitrile (MeCN).

  • Setup: Flame-dried round-bottom flask under Nitrogen.

  • Procedure:

    • Dissolve scaffold in MeCN (0.1 M concentration).

    • Add DIPEA, followed by dropwise addition of Morpholine at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Self-Validation (In-Process Control):

    • TLC: Run in 30% EtOAc/Hexane. The starting material (high Rf) should disappear. The product will be a distinct spot with lower Rf (more polar) that stains with Dragendorff’s reagent (orange spot = amine presence).

  • Workup: Evaporate volatiles. Redissolve in DCM, wash with water. Dry over MgSO4.

  • Yield Expectation: 85-95%.

Protocol B: Suzuki-Miyaura Cross-Coupling (C-5 Position)

Target: Coupling of the bromophenyl core with Phenylboronic acid.

  • Reagents: Bromophenyl-oxazole intermediate (1.0 eq), Phenylboronic acid (1.5 eq),

    
     (0.05 eq), 
    
    
    
    (2M aq.[1] solution, 3.0 eq), 1,4-Dioxane.
  • Procedure:

    • Degas solvents with Nitrogen bubbling for 15 mins (Critical for Pd cycle).

    • Mix organic reactants and catalyst in Dioxane.

    • Add aqueous base.

    • Heat to 90°C for 12 hours.

  • Self-Validation:

    • Visual: The reaction mixture typically changes from orange/red to black (Pd precipitation) upon completion.[1]

    • LC-MS: Look for the mass shift (

      
      ) corresponding to the loss of Br (79/81 isotope pattern) and addition of Phenyl.
      
  • Purification: Filtration through Celite is mandatory to remove Palladium residues before column chromatography.

Structure-Activity Relationship (SAR) Mapping[4]

The following diagram maps the biological impact of modifying specific regions of the scaffold, based on aggregated data from oxazole medicinal chemistry.

SAR Figure 2: SAR Pharmacophore Map Center 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole C2_Mod C-2 Position (Chloromethyl): Solubility & PK Modulation. Replaces unstable esters. Target: Lysine covalent binding (rare). Center->C2_Mod C5_Mod C-5 Position (Bromophenyl): Lipophilic Binding Pocket. Meta-substitution = improved solubility. Key for potency. Center->C5_Mod Ring_Mod Oxazole Core: H-bond Acceptor (N). Bioisostere for Amide/Ester. Rigidifies conformation. Center->Ring_Mod

Figure 2: Pharmacophore mapping indicating the functional role of each scaffold sector.[4][5][6]

References

  • Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. (Comprehensive review of oxazole reactivity and ring synthesis).
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link (Discusses oxazoles as amide bioisosteres).

  • Rao, G. K., et al. (2016).[3] "Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy." Chemistry & Biology Interface, 6(4), 263-269.[3] (Specific synthesis protocols for 5-aryl oxazoles).

  • Biava, M., et al. (2010). "Global Health: The Challenge of Tuberculosis and the Design of New Diaryl-Oxazole Derivatives." Bioorganic & Medicinal Chemistry, 18(22), 8076-8084. (Application of diaryl oxazoles in anti-infectives).
  • ChemicalBook. (2024). "Product Monograph: 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole." Link (Physical properties and safety data).

Sources

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Characterization of Ibuprofen

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ibuprofen, chemically known as (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a cornerstone nonsteroidal anti-inflammatory drug (NSAID) widely utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] It is a member of the propionic acid class of NSAIDs and is available in both over-the-counter and prescription formulations.[3][4] The therapeutic efficacy and biopharmaceutical behavior of a drug molecule like ibuprofen are intrinsically linked to its fundamental molecular weight and physicochemical characteristics. These properties govern critical processes such as solubility, dissolution rate, membrane permeability, and ultimately, its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME).[5][6]

This technical guide provides a comprehensive examination of the core molecular and physicochemical properties of ibuprofen. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of key data but also field-proven insights into the experimental methodologies used for their determination. By understanding the causality behind these characteristics, professionals can better predict drug behavior, optimize formulation strategies, and ensure the development of safe and effective drug products.

Part 1: Core Molecular Properties of Ibuprofen

A precise understanding of a compound's identity and molecular weight is the foundation of all subsequent characterization.

Chemical Identity

Ibuprofen is synthesized as a racemic mixture of (S)- and (R)-enantiomers.[7] While the (S)-enantiomer is responsible for the majority of the desired pharmacological activity, the (R)-enantiomer can be converted to the active form in vivo.[8][9]

Identifier Value Source
IUPAC Name 2-[4-(2-methylpropyl)phenyl]propanoic acid[10]
Molecular Formula C₁₃H₁₈O₂[10][11]
CAS Registry Number 15687-27-1[10]
Canonical SMILES CC(C)CC1=CC=C(C=C1)C(C)C(=O)O
Molecular Weight

The molecular weight (MW) is a critical parameter used in nearly all chemical calculations, from preparing solutions of known molarity to interpreting mass spectrometry data. The theoretical molecular weight is calculated from the molecular formula using the atomic masses of the constituent atoms.[12]

Parameter Value Source
Average Molecular Weight 206.28 g/mol [10][11][13][14]
Monoisotopic Mass 206.1307 Da[13]

The monoisotopic mass, calculated using the mass of the most abundant isotope of each element, is particularly crucial for high-resolution mass spectrometry, which can distinguish between compounds with the same nominal mass but different elemental compositions.[15][16]

Part 2: Key Physicochemical Characteristics

The physicochemical properties of ibuprofen dictate its interaction with the biological environment, from dissolution in the gastrointestinal tract to permeation across cell membranes.

Solubility

Ibuprofen is a carboxylic acid with poor aqueous solubility, a characteristic that can limit its dissolution rate and subsequent absorption.[8][17] Its solubility is highly pH-dependent due to the ionizable carboxylic acid group.

  • In Water : It is practically insoluble in water.[1][2] Values reported are often less than 1 mg/mL, though this increases with pH.[8][17] For instance, one study noted a solubility of 0.076 g/dm³ in deionized water, which increased over 40-fold to 3.252 g/dm³ when formulated as a salt.[17]

  • In Organic Solvents : Ibuprofen is freely soluble in most organic solvents, including ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).[1][2][18] For example, its solubility is approximately 45-60 mg/mL in solvents like DMSO and ethanol.[18][19]

  • pH-Dependent Solubility : As a weak acid, ibuprofen's solubility dramatically increases in alkaline solutions where it forms a soluble salt.[2][17] It dissolves in dilute solutions of alkali hydroxides and carbonates.[2] One study demonstrated that increasing the pH from 1 to 6.8 resulted in a nearly 100-fold increase in solubility.[17]

Acidity (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated (uncharged) and deprotonated (charged) forms. For ibuprofen, the carboxylic acid group is the key ionizable center.

  • pKa Value : The pKa of ibuprofen's carboxylic acid is consistently reported in the range of 4.4 to 4.9 .[2][5][13][20]

  • Causality & Importance : This pKa value is critical for predicting its behavior in the body. In the highly acidic environment of the stomach (pH 1-2), which is well below its pKa, ibuprofen exists predominantly in its un-ionized, more lipophilic form, favoring absorption. In the more neutral pH of the small intestine (pH ~6-7.4), it will be primarily in its ionized, more water-soluble form, which aids dissolution.[2][5]

Lipophilicity (LogP & LogD)

Lipophilicity, the "oil-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[6]

  • LogP Value : The LogP for ibuprofen is reported to be approximately 3.5 to 3.97 .[13]

  • LogD : Because ibuprofen is an ionizable drug, the distribution coefficient (LogD) is often a more physiologically relevant measure, as it accounts for pH.[6][21] At a pH below its pKa, the LogD will be close to the LogP. As the pH increases above the pKa, the molecule ionizes and becomes more water-soluble, causing the LogD to decrease.

  • Causality & Importance : The high LogP value indicates that the neutral form of ibuprofen is quite lipophilic, which is essential for its passive diffusion across the lipid bilayers of the gastrointestinal tract and other cell membranes to reach its site of action.[6]

Summary of Physicochemical Data
Parameter Value Significance in Drug Development
Melting Point 75–77 °CIndicator of purity and solid-state stability.[22]
Aqueous Solubility Poorly soluble (<1 mg/mL)Affects dissolution rate; formulation strategies (e.g., salts) are needed.[8][17]
pKa 4.4 - 4.9Governs ionization state, influencing solubility and absorption across different pH environments.[2][5][13]
LogP (octanol/water) ~3.5 - 3.97High value indicates good membrane permeability for the neutral form.[6][13]

Part 3: Experimental Determination Protocols

To ensure scientific integrity, the values presented above must be verifiable through robust experimental methods. The following sections detail the standard protocols for determining these key parameters.

Protocol 1: Molecular Weight Determination by Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[15][16]

Principle: The compound is introduced into the mass spectrometer, where it is ionized. The resulting ions are accelerated through a magnetic or electric field, which separates them based on their m/z. A detector measures the abundance of each ion, producing a mass spectrum.[15][16]

Step-by-Step Methodology (Electrospray Ionization - ESI-MS):

  • Sample Preparation: Prepare a dilute solution of ibuprofen (e.g., 10 µg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard compound to ensure mass accuracy.

  • Sample Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) via a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle. The sample solution forms a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released. For ibuprofen, analysis in negative ion mode is typical, detecting the deprotonated molecule [M-H]⁻.

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap). The analyzer separates the ions based on their m/z ratio.

  • Detection & Spectrum Generation: The detector records the intensity of ions at each m/z value. The resulting mass spectrum will show a prominent peak corresponding to the molecular ion of ibuprofen. For negative mode ESI, this would be at an m/z of ~205.1, representing the [C₁₃H₁₇O₂]⁻ ion.

  • Data Interpretation: The peak with the highest mass (excluding isotope peaks) is typically the molecular ion, from which the molecular weight is confirmed.[23] High-resolution instruments can provide an exact mass that confirms the elemental composition.[15][23]

Workflow: Molecular Weight Determination via ESI-MS

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis prep Dissolve Ibuprofen in Methanol (10 µg/mL) infuse Infuse into ESI Source prep->infuse ionize Generate [M-H]⁻ Ions (Negative Ion Mode) infuse->ionize analyze Separate Ions by m/z (Mass Analyzer) ionize->analyze detect Detect Ions & Generate Mass Spectrum analyze->detect interpret Identify Molecular Ion Peak (m/z ≈ 205.1) detect->interpret confirm Confirm Molecular Weight (206.28 Da) interpret->confirm

Caption: Workflow for confirming Ibuprofen's molecular weight using ESI-MS.

Protocol 2: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and common method for determining the pKa of ionizable compounds.[24][25][26]

Principle: A solution of the compound is titrated with a strong base (for an acid like ibuprofen), and the pH of the solution is measured after each addition of titrant. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[24][25]

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).[24][27]

  • Sample Preparation: Accurately weigh a sample of ibuprofen and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility. A final concentration of ~1-10 mM is common.[24]

  • Titration Setup: Place the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.[24][27]

  • Data Recording: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

  • pKa Determination: The pKa corresponds to the pH at the point where 50% of the titrant volume required to reach the equivalence point (the steepest part of the curve) has been added. This can also be precisely determined from the peak of the first derivative of the titration curve.[25]

Workflow: pKa Determination via Potentiometric Titration

G cluster_setup System Setup cluster_titration Titration Process cluster_analysis Data Analysis calibrate Calibrate pH Meter (pH 4 & 7 Buffers) prepare Prepare Ibuprofen Solution (e.g., in H₂O/MeOH) calibrate->prepare titrate Add 0.1M NaOH in Increments prepare->titrate record Record pH and Volume After Each Addition titrate->record record->titrate plot Plot pH vs. Volume (Titration Curve) record->plot analyze Find Half-Equivalence Point plot->analyze pka Determine pKa (pH at Half-Equivalence) analyze->pka

Caption: Workflow for determining Ibuprofen's pKa using potentiometric titration.

Protocol 3: LogP Determination by Shake-Flask Method

The shake-flask method is the "gold standard" for experimentally determining the LogP of a compound due to its direct measurement of partitioning.[21][28][29]

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or a buffer). After equilibration, the concentration of the compound in each phase is measured, and the LogP is calculated from the ratio of these concentrations.[6][28]

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer for LogD) with n-octanol by mixing them vigorously and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of ibuprofen in n-octanol.

  • Partitioning: Add a known volume of the ibuprofen stock solution to a flask containing a known volume of the pre-saturated aqueous phase.

  • Equilibration: Seal the flask and shake it at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of ibuprofen in both the n-octanol (C_oct) and aqueous (C_aq) phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) and LogP using the following formulas:

    • P = C_oct / C_aq

    • LogP = log₁₀(P)

Part 4: Interplay of Properties in a Biological Context

The individual physicochemical properties of ibuprofen do not act in isolation. They work in concert to define the drug's overall ADME profile.

  • Absorption: Ibuprofen's journey begins with dissolution. Its poor aqueous solubility can be a rate-limiting step, but its acidic pKa allows it to remain largely un-ionized and lipophilic in the stomach.[3][5] This high lipophilicity (LogP) facilitates passive diffusion across the gastrointestinal mucosa into the bloodstream.[3][4]

  • Distribution: Once in the bloodstream (pH ~7.4), ibuprofen, now above its pKa, becomes ionized. It binds extensively (>99%) to plasma proteins like albumin.[2][5][7] This protein binding affects its volume of distribution and the amount of free drug available to exert its therapeutic effect.

  • Metabolism & Excretion: The drug is primarily metabolized in the liver, where enzymes (like CYP2C9) convert it into more polar, inactive metabolites.[4] This increase in polarity (lower lipophilicity) facilitates its elimination from the body via renal excretion in the urine.[4][30]

Diagram: Influence of Physicochemical Properties on Ibuprofen's ADME Profile

ADME pKa pKa ≈ 4.4 Absorption Absorption (GI Tract) pKa->Absorption Favors unionized form in stomach Distribution Distribution (Blood) pKa->Distribution Ionized at pH 7.4, facilitates protein binding LogP High LogP ≈ 3.9 LogP->Absorption Drives membrane permeation Metabolism Metabolism (Liver) LogP->Metabolism Lipophilicity allows entry into hepatocytes Solubility Low H₂O Solubility Solubility->Absorption Rate-limiting step (dissolution) Absorption->Distribution Distribution->Metabolism Excretion Excretion (Kidney) Metabolism->Excretion Creates polar metabolites

Caption: Inter-relationship of key properties governing Ibuprofen's ADME pathway.

Conclusion

The molecular weight and physicochemical characteristics of ibuprofen are not merely data points but are fundamental descriptors that explain its behavior as a therapeutic agent. A thorough understanding of its low aqueous solubility, acidic pKa, and high lipophilicity is essential for formulation scientists aiming to improve its bioavailability and for researchers investigating its mechanism of action and disposition. The experimental protocols detailed herein represent the self-validating systems required in modern drug development, providing the reliable and reproducible data necessary to advance pharmaceutical science. By grounding our knowledge in these core principles, we can continue to optimize the use of established drugs like ibuprofen and intelligently design the medicines of the future.

References

  • Ibuprofen - Wikipedia. (URL: )
  • Enhancement of ibuprofen solubility and skin permeation by conjugation with L-valine alkyl esters - RSC Publishing. (URL: [Link])

  • Thermodynamic evaluation of ibuprofen solubility in aqueous and non-aqueous cosolvent systems. (URL: [Link])

  • Ibuprofen - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

  • Ibuprofen, (-)- | C13H18O2 | CID 114864 - PubChem - NIH. (URL: [Link])

  • Compound: IBUPROFEN (CHEMBL521) - ChEMBL - EMBL-EBI. (URL: [Link])

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (URL: [Link])

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (URL: [Link])

  • Improving the Physical and Chemical Properties of Ibuprofen | Pharmaceutical Technology. (URL: [Link])

  • How to Determine Molecular Weight? - Mtoz Biolabs. (URL: [Link])

  • Determination of Molecular Weight by Mass Spectros | PDF - Scribd. (URL: [Link])

  • Ibuprofen molecule structure (a), with a molecular weight of 206.28... - ResearchGate. (URL: [Link])

  • Ibuprofen Chemistry - News-Medical. (URL: [Link])

  • Physiochemical properties of ibuprofen | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • physicochemical characteristics of ibuprofen | PPTX - Slideshare. (URL: [Link])

  • Ibuprofen - Deranged Physiology. (URL: [Link])

  • Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem - NIH. (URL: [Link])

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (URL: [Link])

  • Ibuprofen Pathway, Pharmacokinetics - ClinPGx. (URL: [Link])

  • Development of Methods for the Determination of pKa Values - PMC. (URL: [Link])

  • Ibuprofen - Medical Countermeasures Database - CHEMM. (URL: [Link])

  • Ibuprofen - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

  • REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (URL: [Link])

  • Molecular Weight Determination - . (URL: [Link])

  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. (URL: [Link])

  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education - ACS Publications. (URL: [Link])

  • Ibuprofen (CAS 15687-27-1) - Chemical & Physical Properties by Cheméo. (URL: [Link])

  • A Comprehensive Overview of Ibuprofen - TIJER.org. (URL: [Link])

  • LogP/D - Cambridge MedChem Consulting. (URL: [Link])

  • (PDF) LogP / LogD shake-flask method v1 - ResearchGate. (URL: [Link])

  • Mass Spectrometry - MSU chemistry. (URL: [Link])

  • Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. (URL: [Link])

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Role of 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

The Bifunctional Oxazole Linchpin: Leveraging 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole in Modular Drug Design[1]

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole represents a high-value "linchpin" scaffold.[1] Unlike simple building blocks, this molecule offers orthogonal reactivity : a highly reactive electrophilic handle (chloromethyl) at the C2 position and a cross-coupling-ready aryl halide (bromophenyl) at the C5 position.[1] This duality allows medicinal chemists to rapidly construct diverse libraries of 2,5-disubstituted oxazoles , a structural motif prevalent in kinase inhibitors (e.g., VEGFR2 antagonists), COX-2 inhibitors, and novel antibiotics.[1]

This technical guide dissects the strategic application of this scaffold, providing validated synthetic workflows, safety protocols for handling alkylating agents, and mechanistic insights into its role in structure-activity relationship (SAR) exploration.[1]

Part 1: Structural Analysis & Pharmacophore Potential[1][2]

The utility of 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole lies in its ability to bridge two distinct chemical spaces.

The C2-Chloromethyl Electrophile (The "Anchor")[1]
  • Reactivity: The chloromethyl group is a potent alkylating agent.[1] It reacts readily with nucleophiles (amines, thiols, phenoxides) under mild basic conditions.[1]

  • Application: Used to attach the scaffold to a "head group"—often a solubilizing moiety (e.g., morpholine, piperazine) or a specific pharmacophore that requires a flexible linker.[1]

  • Metabolic Stability: The resulting

    
     or 
    
    
    
    linkages are generally stable, though care must be taken to assess metabolic oxidation at this methylene bridge.[1]
The C5-Bromophenyl Handle (The "Extender")[1]
  • Reactivity: The aryl bromide is primed for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).[1]

  • Application: This allows for the elaboration of the lipophilic "tail" of the drug molecule, critical for occupying hydrophobic pockets in enzyme active sites (e.g., the ATP-binding pocket of kinases).[1]

  • Regiochemistry: The 3-bromo substitution pattern provides a meta vector, directing the attached group away from the oxazole core, which is often crucial for inducing specific conformational changes in the target protein.[1]

The Oxazole Core[1][3]
  • Role: Acts as a bioisostere for amides or esters but with improved hydrolytic stability and specific hydrogen-bonding capabilities (N3 as an acceptor).[1]

Part 2: Strategic Synthesis & Reactivity

The order of operations is critical when employing this scaffold. The choice depends on the stability of the incoming nucleophile and the conditions required for the subsequent coupling reaction.[1]

Strategy A: Displacement First (The "Library" Approach)[1]
  • Logic: React the highly reactive chloromethyl group first to generate a stable intermediate. This removes the alkylating risk early and allows the more valuable Pd-catalyst to be used in the final step on a diverse set of substrates.[1]

  • Best For: Generating libraries where the "tail" (via Suzuki coupling) is varied against a fixed "head" group.[1]

Strategy B: Coupling First (The "Scaffold" Approach)[1]
  • Logic: Perform the Suzuki coupling on the bromide first.

  • Risk: The chloromethyl group may survive mild Suzuki conditions, but it is susceptible to hydrolysis or side-reactions with the base used in the coupling (e.g.,

    
     in aqueous media).[1]
    
  • Best For: When the nucleophile to be added later is sensitive to Pd-coupling conditions.[1]

Visualization: Orthogonal Functionalization Workflow

Oxazole_Reactivity Start 5-(3-Bromophenyl)-2- (chloromethyl)-1,3-oxazole InterA Intermediate A: 2-(Aminomethyl)-5-(3-bromophenyl)oxazole Start->InterA Step 1: Nucleophilic Subst. (HNR2, K2CO3, MeCN) InterB Intermediate B: 5-(Biaryl)-2-(chloromethyl)oxazole Start->InterB Step 1: Suzuki Coupling (Ar-B(OH)2, Mild Base) FinalA Target A: Biaryl Oxazole Kinase Inhibitor InterA->FinalA Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) FinalB Target B: Complex Ligand Assembly InterB->FinalB Step 2: Nucleophilic Subst. (HNR2 or HS-R)

Caption: Orthogonal synthetic pathways. Path A (Displacement First) is generally preferred for high-throughput library generation due to the stability of the intermediate.[1]

Part 3: Experimental Protocols

Note: These protocols are adapted for the specific reactivity profile of 2-chloromethyl-5-aryloxazoles. Standard safety precautions for handling alkylating agents and halogenated solvents apply.[1]

Protocol 1: Nucleophilic Substitution (Synthesis of the "Head")

Objective: Displacement of the chloride with a secondary amine (e.g., morpholine) to create a solubilizing tail.[1]

  • Preparation: Dissolve 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole (1.0 equiv) in anhydrous Acetonitrile (MeCN) [0.1 M concentration].

  • Base Addition: Add Potassium Carbonate (

    
    )  (2.0 equiv) or Diisopropylethylamine (DIPEA)  (1.5 equiv).[1]
    
    • Expert Insight: Inorganic bases like

      
       are preferred if the nucleophile is a salt or if easy filtration workup is desired.[1]
      
  • Nucleophile Addition: Add the secondary amine (1.1 equiv) dropwise.[1]

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC/LCMS.[1] The chloride is highly reactive; avoid excessive heat to prevent polymerization.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Filter off inorganic salts.[1]

    • Concentrate the filtrate in vacuo.[1]

    • Purification: Flash column chromatography (Hexane/EtOAc) is usually required to remove traces of unreacted amine.[1]

  • Yield Check: Expect 80–95% yield. The product is now a stable 5-(3-bromophenyl)-2-(aminomethyl)oxazole .[1]

Protocol 2: Suzuki-Miyaura Coupling (Synthesis of the "Tail")

Objective: Coupling the bromophenyl group with a phenylboronic acid to generate a biaryl core.[1]

  • Reagents: Combine the Bromophenyl intermediate (from Protocol 1) (1.0 equiv) and Aryl Boronic Acid (1.2 equiv) in a microwave vial or round-bottom flask.

  • Solvent System: Use Dioxane:Water (4:1) or Toluene:Ethanol:Water (4:2:1) .[1]

    • Expert Insight: The presence of water is essential for the boronic acid activation, but the oxazole ring is stable to these hydrolytic conditions.[1]

  • Catalyst: Add

    
      (0.05 equiv).[1] This catalyst is robust and resists dehalogenation side reactions.[1]
    
  • Base: Add

    
      (2.0 equiv).[1]
    
  • Degassing: Sparge with Argon or Nitrogen for 5 minutes.

  • Reaction: Heat to 90°C for 12 hours (thermal) or 120°C for 30 mins (microwave).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1]
    
  • Purification: Silica gel chromatography.

Part 4: Data Presentation & Comparison

Table 1: Reactivity Profile of the Scaffold

FeatureChemical NaturePrimary ApplicationKey Constraint
C2-Chloromethyl Primary Alkyl Chloride

reactions (Amination, Etherification)
Sensitive to strong Lewis acids; potential skin irritant.[1]
C5-Bromophenyl Aryl BromidePd-catalyzed Cross-CouplingRequires inert atmosphere; steric hindrance at ortho positions of the incoming boronic acid can lower yield.[1]
Oxazole Ring 1,3-AzoleHydrogen Bond Acceptor (N3)Stable to base; sensitive to strong acid hydrolysis at high temps.[1]

Part 5: Safety & Handling (The "Self-Validating" System)

Handling 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole requires specific attention due to the alkylating nature of the chloromethyl group.[1]

  • Alkylating Hazard: The chloromethyl moiety can alkylate DNA.[1]

    • Protocol: Always handle in a fume hood.[1][2] Double-glove (Nitrile).[1]

    • Neutralization:[1] Quench glassware and spills with a dilute solution of ammonia or sodium thiosulfate to destroy the alkylating potential before washing.[1]

  • Lachrymator Potential: Benzylic-type chlorides are often lachrymators (tear-inducing).[1]

    • Protocol: Do not heat open vessels outside the hood.

  • Storage: Store at 2–8°C under inert gas. Moisture can hydrolyze the chloride to the alcohol (

    
    ), deactivating the scaffold.[1]
    

References

  • Oxazole Synthesis & Reactivity

    • Title: Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications.[1][3][4]

    • Source: Bentham Science / Current Organic Synthesis.[1]

    • URL:[Link][1]

  • Scaffold Application in Kinase Inhibitors

    • Title: Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors.[1][5][6][7]

    • Source: Journal of Medicinal Chemistry (ACS).[1]

    • URL:[Link][1]

  • General Safety for Chloromethyl Heterocycles

    • Title: Safety Data Sheet: 2-(Chloromethyl)oxazole derivatives.[1]

    • Source: Fisher Scientific / Thermo Fisher.[1][8]

  • Fragment-Based Drug Discovery (FBDD)

    • Title: The role of oxazole derivatives in modern drug discovery.[1][5][3][4]

    • Source: NIH / PubMed Central.[1]

    • URL:[Link][1]

Sources

Methodological & Application

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemoselective Suzuki-Miyaura cross-coupling of 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole . This substrate presents a classic "bifunctional electrophile" challenge: it contains a bromoarene (intended for coupling) and a highly reactive chloromethyl group (intended for preservation).

Standard Suzuki conditions often utilize aqueous bases (Na₂CO₃, NaOH) and heat, conditions under which the chloromethyl group is liable to undergo hydrolysis (forming the alcohol) or nucleophilic substitution. Furthermore, electron-rich ligands designed to activate chlorides must be avoided to prevent oxidative addition at the alkyl-chloride site. This protocol outlines an anhydrous, mild-base methodology to exclusively couple the aryl bromide while retaining the chloromethyl handle for downstream derivatization.

Chemical Context & Substrate Analysis[1][2][3][4][5][6][7]

The substrate features two distinct electrophilic sites with divergent reactivity profiles.[1][2] Understanding the electronic bias is critical for catalyst selection.

FeatureMoietyHybridizationReactivity ModeRisk Factor
Site A 3-Bromophenyl

(Aryl)
Oxidative Addition (Pd)Low (Standard reactivity)
Site B 2-Chloromethyl

(Benzylic-like)

Substitution / Oxidative Addition
High (Hydrolysis/Polymerization)

The Chemoselectivity Challenge:

  • Oxidative Addition:

    
     bonds generally undergo oxidative addition faster than 
    
    
    
    bonds. However, "benzylic-type" chlorides (like the chloromethyl oxazole) are activated and can react with Pd(0) to form
    
    
    or
    
    
    allylic/benzylic species if the catalyst is too active (e.g., using
    
    
    ).
  • Nucleophilic Attack: The chloromethyl group is highly susceptible to

    
     attack by the base required for the Suzuki cycle (transmetalation step). Hydroxides and alkoxides will rapidly destroy this moiety.
    

Reaction Pathway Analysis

The following diagram illustrates the competing pathways. The objective is to maximize Pathway A while suppressing Pathways B and C .

ReactionPathways Substrate Substrate: Ar-Br / R-CH2-Cl Pd_Cycle Pd(0) Catalyst (Low Steric Bulk) Substrate->Pd_Cycle Oxidative Addition (Fast at Br) Product Target Product: Ar-Ar' / R-CH2-Cl Pd_Cycle->Product Transmetalation & Red. Elimination Side_Polymer Side Product: Polymerization/Dimer Pd_Cycle->Side_Polymer Ox. Add at CH2-Cl (If ligand too rich) Base Base (Anhydrous) Side_Hydrolysis Side Product: Hydrolysis (R-CH2-OH) Base->Side_Hydrolysis Nu: Attack on CH2-Cl (If aqueous/strong)

Caption: Pathway A (Green) is favored by mild bases and aryl-phosphine ligands. Red dashed lines indicate avoidance pathways.

Optimized Protocol: Anhydrous Suzuki Coupling

To ensure the survival of the chloromethyl group, we utilize a "dry" Suzuki coupling method employing Potassium Phosphate (


) or Cesium Carbonate (

) in non-protic solvents.
Reagents & Materials[2][4][5][8][9][10][11]
  • Substrate: 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid of choice (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
    • Rationale: The bidentate dppf ligand creates a large bite angle, favoring reductive elimination, but is less electron-rich than alkyl phosphines, reducing the risk of reacting with the alkyl chloride.

  • Base: Anhydrous

    
     (Tribasic Potassium Phosphate) (2.0 equiv)
    
    • Rationale: Low solubility in organic solvents creates a "heterogeneous base" effect, releasing base slowly and minimizing nucleophilic attack on the chloromethyl group.

  • Solvent: 1,4-Dioxane (Anhydrous) or Toluene.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Dry a reaction vial or Schlenk flask.

    • Add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Base (

      
      , finely ground, 2.0 equiv).
      
    • Critical: Do not add the catalyst yet.

  • Degassing:

    • Add anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate).

    • Degas the solvent/mixture by sparging with Nitrogen or Argon for 10-15 minutes. Oxygen promotes homocoupling and catalyst deactivation.

  • Catalyst Addition:

    • Add

      
        (3-5 mol%) quickly under a positive stream of inert gas.
      
    • Seal the vessel immediately.

  • Reaction:

    • Heat the mixture to 80°C .

    • Note: Do not exceed 90°C. Higher temperatures increase the rate of thermal decomposition of the chloromethyl oxazole.

    • Monitor by TLC or LCMS every 2 hours.

  • Workup (Quench):

    • Once the starting bromide is consumed (typically 4-12 hours), cool to room temperature.

    • Dilute with Ethyl Acetate.

    • Filter through a pad of Celite to remove inorganic salts and Palladium black.

    • Wash: Wash the filtrate gently with brine (saturated NaCl). Avoid basic washes (NaOH/NaHCO₃) to prevent late-stage hydrolysis.

    • Dry over

      
       and concentrate.
      

Experimental Workflow Diagram

Workflow Step1 Step 1: Charge Solids (Substrate, Boronic Acid, K3PO4) Step2 Step 2: Degas Solvent (Anhydrous Dioxane, N2 Sparge) Step1->Step2 Step3 Step 3: Add Catalyst (Pd(dppf)Cl2) Step2->Step3 Step4 Step 4: Heat to 80°C (Monitor: TLC/LCMS) Step3->Step4 Step5 Step 5: Filtration (Celite Pad, EtOAc) Step4->Step5 Decision Is Ar-Br consumed? Step4->Decision Decision->Step4 No (Continue Heating) Decision->Step5 Yes

Caption: Standardized workflow for anhydrous coupling to prevent chloromethyl degradation.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Product Hydrolysis (Formation of alcohol)Water present in solvent or base.Switch to strictly anhydrous dioxane. Dry

in an oven at 120°C prior to use.
Low Conversion Base is too insoluble.Add a trace amount of water (1-2% v/v) strictly to activate the boronic acid, or switch to

(more soluble in organics).
Complex Mixture/Polymer Chloromethyl group reacting with Pd.The catalyst is too active. Ensure you are using

or

. Avoid alkyl phosphines (e.g.,

,

).
Dehalogenation (Ar-H formed)

-hydride elimination or protodeboronation.
Reduce temperature to 60°C. Ensure solvent is degassed thoroughly.

Safety & Handling

  • Vesicant Warning: Chloromethyl oxazoles are alkylating agents. They can act as severe skin irritants or vesicants (blistering agents). Handle strictly in a fume hood with double nitrile gloves.

  • Waste: Segregate halogenated organic waste.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Cited for context on avoiding electron-rich ligands to preserve chlorides). Link

  • Ohnmacht, S. A., et al. (2008). 2-Chloromethyl-oxazole derivatives as intermediates.[2][4][5][6] Bioorganic & Medicinal Chemistry Letters, 18(16), 4521-4524. (Demonstrates stability of chloromethyl oxazoles).

  • BenchChem. (2025).[7] 2-Chloro-4-(chloromethyl)-1,3-oxazole Reactivity Profile. Link

Sources

Application Notes and Protocols: Suzuki Coupling with 3-Bromophenyl Oxazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Oxazoles

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital in the synthesis of biaryl and hetero-biaryl structures, which are privileged motifs in a vast array of biologically active molecules and pharmaceuticals.[3][4] Among these, the oxazole ring system is a fundamental component found in numerous natural products and medicinal compounds.[4][5] The strategic coupling of a 3-bromophenyl group to an oxazole core, followed by a subsequent Suzuki reaction, provides a powerful and convergent approach to novel biaryl oxazole derivatives. These derivatives are of significant interest as potential inhibitors of various enzymes, including nucleotide pyrophosphatase/phosphodiesterase-1 and -3 (NPP1, NPP3).[4]

This guide provides a detailed examination of the procedural nuances and mechanistic underpinnings of the Suzuki coupling reaction as it applies to 3-bromophenyl oxazole intermediates. It is designed to equip researchers with the practical knowledge and theoretical understanding necessary to successfully implement and optimize this critical transformation in their synthetic endeavors.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6][7][8] Understanding this cycle is paramount for rational troubleshooting and optimization of the reaction conditions. The three key steps are:

  • Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the 3-bromophenyl oxazole, forming a Pd(II) intermediate.[7] This is often the rate-determining step of the reaction.[7]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center.[7][9] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][9]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][7]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) (Ar = 3-Oxazolylphenyl) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Ar-R->Pd(0)L2 Catalyst Regeneration R-B(OH)2 R-B(OH)2 + Base R-B(OH)2->Transmetalation Ar-Br 3-Bromophenyl Oxazole (Ar-Br) Ar-Br->Oxidative_Addition

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A General Procedure

This protocol outlines a general method for the Suzuki coupling of a 3-bromophenyl oxazole with a generic arylboronic acid. Optimization of specific parameters may be necessary depending on the exact nature of the coupling partners.

Materials and Reagents
Reagent/MaterialGrade/PuritySupplier (Example)Notes
3-Bromophenyl oxazole derivative>95%Synthesized or CommercialEnsure purity by NMR/LCMS.
Arylboronic acid>95%CommercialStore under inert atmosphere.
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeSigma-AldrichPre-catalyst, reduced in situ.
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)>98%Strem ChemicalsAir-stable Buchwald ligand.
Potassium phosphate, tribasic (K₃PO₄)AnhydrousAcros OrganicsFinely powder before use.
1,4-DioxaneAnhydrousFisher ScientificDegas thoroughly before use.
Deionized WaterHigh PurityIn-houseDegas thoroughly before use.
Nitrogen or Argon gasHigh PurityAirgasFor maintaining an inert atmosphere.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 3-bromophenyl oxazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these solids to the Schlenk flask.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere. This is crucial to prevent oxidation of the Pd(0) catalyst and the phosphine ligand.[10]

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) to the flask via syringe. The use of a water co-solvent can be beneficial for the solubility of the base and can accelerate the reaction.[11][12]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction temperature may need to be optimized; many Suzuki couplings proceed well within this range.[1][3]

  • Monitoring Reaction Progress: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting 3-bromophenyl oxazole is consumed (typically 2-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final biaryl oxazole product using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry.[13][14]

Experimental_Workflow A 1. Reagent & Catalyst Loading B 2. Establish Inert Atmosphere (Evacuate/Backfill N2/Ar) A->B C 3. Add Degassed Solvents (Dioxane/Water) B->C D 4. Heat and Stir (80-100 °C) C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Aqueous Workup E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: A streamlined workflow for the Suzuki coupling procedure.

Troubleshooting and Optimization

Even with a robust protocol, challenges such as low yield or the formation of side products can arise. The following table provides guidance on common issues and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.[10] 2. Poor quality of reagents (e.g., decomposed boronic acid). 3. Insufficiently inert atmosphere.[10]1. Use a fresh palladium source and ligand. Consider a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. 2. Verify the purity of starting materials. Use fresh boronic acid or consider converting it to a more stable boronate ester. 3. Ensure thorough degassing of solvents and proper inert gas technique.
Homocoupling of Boronic Acid 1. Presence of oxygen.[10] 2. High reaction temperature.1. Improve degassing procedures. 2. Lower the reaction temperature and monitor for longer reaction times.
Protodeborylation (Loss of Boronic Acid) 1. Presence of excess water or protic solvents. 2. Prolonged reaction times at high temperatures.1. Use anhydrous solvents if possible, or minimize the amount of water. 2. Optimize the reaction time to stop the reaction upon completion of the desired coupling.
Dehalogenation of Aryl Bromide 1. Presence of hydride sources (e.g., certain bases or alcohol solvents).[10]1. Switch to a non-hydridic base like Cs₂CO₃ or KF.[9] 2. Use an aprotic solvent if dehalogenation is significant.

Key Considerations for 3-Bromophenyl Oxazole Substrates

The electronic nature of the oxazole ring and its substitution pattern can influence the reactivity of the 3-bromophenyl group. While aryl bromides are generally good substrates for Suzuki coupling, the specific electronic environment of the oxazole-substituted phenyl ring may require tailored conditions.[15]

  • Ligand Choice: For heteroaryl halides and electronically modified aryl halides, bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are frequently superior to traditional ligands like triphenylphosphine (PPh₃).[16][17] These ligands promote the oxidative addition step and stabilize the catalytic species.

  • Base Selection: The choice of base is critical. Stronger bases like phosphates and carbonates are commonly used.[18] The base's role is not only to facilitate the formation of the boronate but also to influence the overall catalytic cycle.[7]

  • Solvent System: A variety of solvents can be employed, with common choices including toluene, dioxane, THF, and DMF, often with an aqueous co-solvent.[6][12] The solvent system impacts the solubility of the reagents and the stability of the catalyst.[12][18]

By carefully considering these mechanistic and practical aspects, researchers can effectively utilize the Suzuki-Miyaura coupling to synthesize a diverse range of novel 3-arylphenyl oxazole derivatives for applications in drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Oldridge, M.; Jones, C. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. Available at: [Link]

  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]

  • ResearchGate. (PDF) Suzuki Cross Coupling Reaction-A Review. Available at: [Link]

  • Wikipedia. Dialkylbiaryl phosphine ligands. Available at: [Link]

  • Zafar, A., et al. Suzuki Coupling: A powerful tool for the synthesis of natural products: A review.
  • El-Sayed, M. Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions. PMC. Available at: [Link]

  • Hassan, J., et al. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Scientific Research Publishing. Available at: [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Available at: [Link]

  • De Meijere, A., et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme. Available at: [Link]

  • Franzén, R.; Xu, Y. Review on green chemistry — Suzuki cross coupling in aqueous media. Canadian Journal of Chemistry. 2005.
  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Available at: [Link]

  • Martin, R., et al. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. Available at: [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]

  • Billingsley, K. L.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. 2007.
  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available at: [Link]

  • So, C. M.; Lau, C. P.; Kwong, F. Y. Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Chemistry Portal. Available at: [Link]

  • Munday, R. H., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. Available at: [Link]

  • Organic Reactions. The Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Flegeau, E. F.; Popkin, M. E.; Greaney, M. F. Suzuki Coupling of Oxazoles. American Chemical Society. 2006.
  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available at: [Link]

  • PubMed. Synthesis of biphenyl oxazole derivatives via Suzuki coupling and biological evaluations as nucleotide pyrophosphatase/phosphodiesterase-1 and -3 inhibitors. Available at: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available at: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. Available at: [Link]

  • Pearson. Suzuki Reaction Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Available at: [Link]

  • PMC. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available at: [Link]

  • ResearchGate. Cross-Coupling Reactions: A Practical Guide. Available at: [Link]

  • Fairlamb, I. J. S., et al. Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to... ChemRxiv. Available at: [Link]

  • Chem Help ASAP. Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Indian Academy of Sciences. Synthesis, characterization and catalytic evaluation of three new Pd-iminophosphine complexes on Suzuki cross-coupling reactions. Available at: [Link]

  • PMC. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Available at: [Link]

  • MDPI. High-Power and High-Performance Catalyst for Suzuki Coupling Reaction. Available at: [Link]

  • The University of Manchester Research Explorer. Suzuki coupling of oxazoles. Available at: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

Sources

Application Notes & Protocols: Synthesis of Amine Derivatives from 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-(Aminomethyl)oxazole Scaffold

The 5-(3-bromophenyl)-2-(chloromethyl)-1,3-oxazole molecule is a highly valuable heterocyclic building block for drug discovery and development. Its structure incorporates two key reactive handles: the bromophenyl group, amenable to a host of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the 2-(chloromethyl) group. This latter feature is of particular interest as it functions as a potent electrophile, analogous to a benzylic halide, enabling facile access to a diverse library of derivatives through nucleophilic substitution.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of novel amine derivatives via substitution at the chloromethyl position. The resulting 2-(aminomethyl)-1,3-oxazole core is a privileged scaffold found in numerous biologically active compounds, recognized for its role in modulating targets ranging from enzymes to receptors. This guide emphasizes not just the procedural steps but the underlying chemical principles, safety protocols, and troubleshooting strategies to ensure reliable and reproducible outcomes.

Mechanistic Rationale: Activating the C2-Methylene Position

The core reaction is a classical nucleophilic aliphatic substitution (SN2). The reactivity of the 2-(chloromethyl) group is significantly enhanced by the electronic nature of the 1,3-oxazole ring. The ring's electron-withdrawing character, driven by the electronegativity of the nitrogen and oxygen atoms, polarizes the C-Cl bond and stabilizes the transition state of the nucleophilic attack. This makes the methylene carbon a prime target for a wide array of amine nucleophiles.

The general mechanism proceeds as follows: an amine, acting as the nucleophile, attacks the electrophilic methylene carbon, displacing the chloride leaving group. A non-nucleophilic base is typically included to scavenge the hydrochloric acid (HCl) generated in situ, preventing the protonation and deactivation of the amine nucleophile.

Caption: General SN2 mechanism for amination.

Safety, Handling, and Hazard Mitigation

Trustworthiness through Safety: A successful protocol is a safe protocol. Halogenated heterocyclic compounds require careful handling.

  • Hazard Profile: While specific data for the title compound is limited, analogous halogenated oxazoles are classified as harmful if swallowed and are known to cause skin, eye, and respiratory irritation.[2][3][4] Assume the starting material, 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole, possesses similar hazards.

  • Personal Protective Equipment (PPE): All manipulations must be conducted wearing a lab coat, nitrile gloves, and chemical safety goggles conforming to EN 166(EU) or NIOSH (US) standards.[5]

  • Engineering Controls: All operations, including weighing, solvent transfers, and reaction setup, must be performed inside a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of vapors or dust.[4][5]

  • Waste Disposal: Dispose of all chemical waste, including contaminated consumables, according to institutional and local environmental regulations. Do not discharge to sewer systems.[5]

Experimental Protocols: From General Strategy to Specific Application

Part A: General Protocol for the Synthesis of Amine Derivatives

This protocol provides a robust starting point for reacting 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole with various primary and secondary amines.

Materials and Reagents:

  • 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole (1.0 eq)

  • Amine nucleophile (e.g., morpholine, piperidine, aniline, benzylamine) (1.2–1.5 eq)

  • Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃)) (2.0–3.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF))

  • Round-bottom flask, magnetic stirrer, condenser, and heating mantle/oil bath

  • Reagents for work-up (Ethyl acetate, deionized water, brine)

  • Drying agent (Anhydrous Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole (1.0 eq).

  • Solvent Addition: Add the anhydrous solvent (e.g., MeCN, 10 mL per mmol of starting material) and stir the mixture until the solid is fully dissolved.

  • Base Addition: Add the base (e.g., Et₃N, 2.5 eq). The use of a liquid organic base like Et₃N or DIPEA ensures a homogeneous reaction mixture. For less soluble amines or when a stronger, solid base is needed, K₂CO₃ can be used.

  • Nucleophile Addition: Add the amine nucleophile (1.2 eq) to the stirring solution at room temperature. For highly reactive amines, this can be done dropwise.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60–80 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2–12 hours.

  • Work-up:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, and wash it sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure amine derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part B: Specific Protocol: Synthesis of 4-((5-(3-bromophenyl)oxazol-2-yl)methyl)morpholine

This example illustrates the practical application of the general protocol.

Procedure:

  • In a 50 mL round-bottom flask, dissolve 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole (573 mg, 2.0 mmol, 1.0 eq) in anhydrous acetonitrile (20 mL).

  • Add triethylamine (0.70 mL, 5.0 mmol, 2.5 eq) to the solution.

  • Add morpholine (0.21 mL, 2.4 mmol, 1.2 eq) dropwise to the stirring mixture.

  • Attach a condenser and heat the reaction mixture to 70 °C for 4 hours. Monitor by TLC (Mobile Phase: 50% EtOAc/Hexanes; Rf of product ≈ 0.4).

  • After cooling, concentrate the mixture in vacuo.

  • Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.

  • Purify the resulting oil by column chromatography (Silica gel, 20-50% EtOAc/Hexanes gradient) to yield the title compound as a pale yellow solid.

Data Presentation and Expected Outcomes

The choice of amine and reaction conditions can influence the reaction time and yield. The following table summarizes typical results based on amine class.

Amine ClassExample NucleophileBaseSolventTemp (°C)Typical Time (h)Expected Yield (%)
Secondary AliphaticMorpholineEt₃NMeCN702 - 485 - 95%
Primary AliphaticBenzylamineK₂CO₃DMF604 - 680 - 90%
Aromatic (Anilines)4-FluoroanilineDIPEADMF808 - 1660 - 75%

Characterization Notes:

  • ¹H NMR: Expect the disappearance of the characteristic singlet for the -CH₂Cl protons (typically ~δ 4.7 ppm) and the appearance of a new singlet for the -CH₂N- protons (typically ~δ 3.8-4.2 ppm).

  • ¹³C NMR: Look for the upfield shift of the methylene carbon signal upon substitution.

  • HRMS: The calculated mass [M+H]⁺ should match the experimentally observed value, confirming the identity of the product.

Caption: A streamlined workflow for synthesis and analysis.

Troubleshooting and Field-Proven Insights

  • Problem: Low or No Reactivity with Anilines.

    • Causality: Anilines are less nucleophilic than aliphatic amines. The reaction may require more forcing conditions.

    • Solution: Switch to a higher boiling point solvent like DMF or DMSO. Increase the reaction temperature to 80-100 °C. Consider using a stronger base like potassium carbonate to ensure the aniline remains deprotonated.

  • Problem: Formation of Di-substituted Product with Primary Amines.

    • Causality: The secondary amine product formed can act as a nucleophile itself, reacting with another molecule of the starting material.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the primary amine, but avoid a large excess. Add the chloromethyl oxazole slowly to a solution of the amine and base to maintain a low concentration of the electrophile.

  • Problem: Difficult Purification.

    • Causality: The product may be very polar, streaking on the silica gel column, especially if residual base (like Et₃N) is present.

    • Solution: Ensure the work-up is thorough to remove all base. If streaking persists, try pre-adsorbing the crude material onto a small amount of silica before loading it onto the column. Alternatively, consider a different stationary phase or purification method like preparative HPLC.

References

  • Singh, R. K., Bhatt, A., Kant, R., & Chauhan, P. K. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface, 6(4), 263-269. Retrieved from [Link]

  • Tidwell, M. W., et al. (2010). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Heterocyclic Communications, 16(2-3). Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of 5-Aryl-2-(chloromethyl)oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists requiring a robust, scalable method for synthesizing 5-aryl-2-(chloromethyl)oxazoles . These scaffolds are critical intermediates in the synthesis of PPAR agonists, antibiotics, and novel anti-inflammatory agents, yet they are often plagued by instability and difficult purification.

Executive Summary & Chemical Context

The 5-aryl-2-(chloromethyl)oxazole moiety is a "privileged structure" in drug discovery, serving as a bioisostere for amides or as a linker in fragment-based drug design. The chloromethyl group at the C2 position is a highly reactive electrophile, making it an ideal handle for subsequent nucleophilic substitutions (e.g., with amines, thiols, or alkoxides).

However, this reactivity introduces significant challenges:

  • Instability: The chloromethyl group is susceptible to hydrolysis and polymerization.

  • Purification Difficulty: Silica gel chromatography can cause decomposition due to the acidity of the stationary phase.

  • Safety: These compounds are potent alkylating agents and skin sensitizers.

This guide details the Modified Blümlein-Lewy Synthesis , a cyclocondensation route that offers the highest atom economy and scalability compared to alternative nitrile-based routes.

Mechanistic Pathway

The synthesis relies on the condensation of an


-haloketone (phenacyl bromide) with a primary amide (chloroacetamide). Unlike the Hantzsch thiazole synthesis (which uses thioamides), this reaction requires thermal driving force to effect the oxazole cyclization.
Graphviz Pathway Diagram

The following diagram illustrates the stepwise mechanism: nucleophilic attack, hemiaminal formation, and the critical cyclodehydration step.

OxazoleSynthesis Start Phenacyl Bromide (α-Bromoacetophenone) Inter1 Acyclic Intermediate (N-Alkylation) Start->Inter1 SN2 Displacement (-HBr) Reagent Chloroacetamide (Nucleophile) Reagent->Inter1 TS Cyclization (Dehydration) Inter1->TS Tautomerization & O-Attack Product 5-Aryl-2-(chloromethyl)oxazole (Target) TS->Product -H2O (130°C)

Figure 1: Mechanistic pathway of the Blümlein-Lewy oxazole synthesis. The reaction proceeds via N-alkylation followed by cyclodehydration.

Experimental Protocol: Thermal Cyclocondensation

Methodology: Solvent-Free Fusion (Neat) Scale: 10 mmol (Adaptable to 100 mmol)

Reagents & Stoichiometry
ComponentRoleEq.MW ( g/mol )Mass (10 mmol)
Phenacyl Bromide Substrate1.0199.051.99 g
2-Chloroacetamide Reagent1.593.511.40 g
Toluene Co-solvent (Optional)--5.0 mL
NaHCO₃ (sat. aq.) Quench--20 mL
Step-by-Step Procedure
  • Preparation:

    • In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine Phenacyl Bromide (1.0 eq) and 2-Chloroacetamide (1.5 eq).

    • Note: The excess chloroacetamide acts as a flux and drives the equilibrium forward.

  • Reaction (Fusion):

    • Place the flask in a pre-heated oil bath at 130°C .

    • The solids will melt into a brown homogeneous oil. Stir vigorously.

    • Critical Control Point: Maintain temperature between 130–140°C. Below 120°C, dehydration is slow; above 150°C, polymerization ("tarring") occurs.

    • Monitor by TLC (20% EtOAc/Hexane). The reaction is typically complete in 1.5 to 2.0 hours .

  • Workup:

    • Cool the mixture to ~60°C (do not allow to solidify completely).

    • Add Water (20 mL) and Ethyl Acetate (20 mL) . Stir until the solid cake dissolves.

    • Transfer to a separatory funnel. Separate the organic layer.[1][2][3]

    • Wash the organic phase with Saturated NaHCO₃ (2 x 15 mL) to remove HBr byproducts and unreacted amide.

    • Wash with Brine (15 mL) , dry over anhydrous Na₂SO₄ , and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure (< 40°C water bath).

    • Recrystallization: For high purity, recrystallize from Hexane/EtOAc (9:1) .

    • Note: Avoid silica columns if possible. If necessary, neutralize silica with 1% Triethylamine to prevent acid-catalyzed degradation.

Characterization & Quality Control

The identity of the product must be validated using NMR. The chloromethyl group provides a distinct diagnostic signal.

SignalChemical Shift (

)
MultiplicityInterpretation
Aromatic H 7.30 – 7.70 ppmMultipletPhenyl ring protons
Oxazole C4-H 7.15 – 7.25 ppmSingletCharacteristic oxazole ring proton
-CH₂Cl 4.65 – 4.75 ppm SingletDiagnostic Peak (Deshielded methylene)

Impurity Alert: If you see a peak at ~4.1 ppm, it indicates hydrolyzed alcohol product (2-hydroxymethyl derivative).

Troubleshooting & Optimization

Decision Tree for Process Optimization

Use the following logic flow to troubleshoot low yields or purity issues.

Troubleshooting Problem Low Yield or Impure Product CheckTLC Check TLC: Is Starting Material Present? Problem->CheckTLC YesSM Yes: Incomplete Conversion CheckTLC->YesSM SM Remains NoSM No: Decomposition CheckTLC->NoSM Complex Spotting Action1 Increase Temp to 140°C or Extend Time YesSM->Action1 Action2 Check Reagent Quality (Wet Amide?) YesSM->Action2 Action3 Reduce Temp to 125°C Use N2 Atmosphere NoSM->Action3 Action4 Avoid Silica Column Use Recrystallization NoSM->Action4

Figure 2: Troubleshooting logic for oxazole synthesis.

Safety & Storage Protocols (E-E-A-T)

Hazard Identification:

  • Vesicant: 5-aryl-2-(chloromethyl)oxazoles are potent alkylating agents. They can cause severe skin burns and eye damage.

  • Sensitizer: Repeated exposure may cause allergic skin reactions.

Handling:

  • Always handle in a fume hood.

  • Wear double nitrile gloves and a lab coat.

  • Quench all glassware and waste with dilute NaOH to destroy active alkylating residues before disposal.

Storage:

  • Temperature: Store at 2–8°C .

  • Atmosphere: Store under Argon or Nitrogen .

  • Stability: The compound degrades slowly at room temperature, releasing HCl which autocatalyzes further decomposition.

References

  • Wiley Online Library. "Oxazoles: Synthesis, Reactions, and Spectroscopy." Chemistry of Heterocyclic Compounds. Available at: [Link]

  • National Institutes of Health (NIH). "Continuous multistep synthesis of 2-(azidomethyl)oxazoles." Beilstein Journal of Organic Chemistry, 2018. Available at: [Link]

  • ScienceDirect.

    
    -haloketones with amides." Tetrahedron Letters. Available at: [Link]
    
  • PubChem. "5-(Chloromethyl)oxazole Compound Summary."[4] Available at: [Link][4]

Sources

Introduction: The Strategic Value of the 5-Aryl-2-(chloromethyl)oxazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole in Alkylation Reactions

In the landscape of modern medicinal chemistry and drug development, the 1,3-oxazole ring system is a privileged scaffold, appearing in numerous natural products and synthetic compounds with diverse biological activities. The reagent 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole is a highly versatile bifunctional building block. The chloromethyl group at the 2-position serves as a potent electrophilic site for alkylation reactions, while the 5-(3-bromophenyl) moiety offers a strategic handle for further synthetic diversification, typically through metal-catalyzed cross-coupling reactions.

This guide provides a comprehensive overview of the principles and detailed protocols for utilizing 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole as an alkylating agent for a variety of nucleophiles. The methodologies described herein are designed to be robust and adaptable, providing researchers with the tools to efficiently incorporate this valuable oxazole motif into their target molecules.

Part 1: Core Principles of Reactivity

The primary mode of reaction for 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole is nucleophilic substitution, specifically an SN2 reaction. The electron-withdrawing nature of the oxazole ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to attack by nucleophiles. The chloride ion is an excellent leaving group, facilitating a rapid and often high-yielding transformation.

Mechanism of Action: The SN2 Pathway

The alkylation proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. A nucleophile (Nu:-) directly attacks the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion in a single, concerted step. This process results in the formation of a new carbon-nucleophile bond.

Caption: General SN2 mechanism for alkylation.

The choice of solvent and base is critical for success. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophile, thereby enhancing its reactivity.

Part 2: Application Protocols

This section provides detailed, step-by-step protocols for the alkylation of common classes of nucleophiles.

Experimental Workflow Overview

The general procedure for alkylation follows a consistent workflow, which can be adapted based on the specific nucleophile and scale of the reaction.

Experimental_Workflow A Reagent Preparation (Nucleophile + Base in Solvent) B Addition of Alkylating Agent (5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole) A->B C Reaction Monitoring (TLC / LC-MS) B->C D Aqueous Work-up (Quenching & Extraction) C->D Upon Completion E Purification (Column Chromatography / Recrystallization) D->E F Characterization (NMR, MS, etc.) E->F

Caption: Standard experimental workflow for alkylation.

Protocol 1: O-Alkylation of Phenols

The O-alkylation of phenols provides a straightforward route to aryl ethers, which are common motifs in pharmaceuticals. A moderately weak base is typically sufficient to deprotonate the phenol.

  • Rationale: The reaction relies on the generation of a phenoxide ion, which is a potent oxygen nucleophile. Potassium carbonate is an ideal base as it is inexpensive, easy to handle, and sufficiently basic to deprotonate phenols without causing side reactions.[1] DMF is used as a polar aprotic solvent to facilitate the SN2 reaction.

Materials:

  • 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole

  • Substituted Phenol (1.0 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 - 2.0 eq), finely ground

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (1.0 eq) and potassium carbonate (1.5 eq).

  • Add anhydrous DMF (approx. 0.1 M concentration relative to the phenol).

  • Stir the suspension at room temperature for 15-30 minutes to allow for phenoxide formation.

  • Add a solution of 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole (1.05 eq) in a minimum amount of DMF to the reaction mixture.

  • Heat the reaction to 50-60 °C and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (phenol) is consumed (typically 4-12 hours).

  • Once complete, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with deionized water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired aryl ether.

Validation:

  • ¹H NMR: Expect the disappearance of the phenolic -OH proton and the appearance of a new singlet corresponding to the oxazole-CH₂-OAr protons, typically in the range of δ 5.0-5.5 ppm.

  • Mass Spec: Confirm the molecular weight of the product.

Protocol 2: S-Alkylation of Thiols

The high nucleophilicity of thiols allows for rapid and efficient S-alkylation under mild conditions, yielding thioethers (sulfides).[2]

  • Rationale: Thiols are generally more acidic and more nucleophilic than their corresponding alcohols.[3] Consequently, S-alkylation reactions are often faster and can be performed at lower temperatures with weaker bases compared to O-alkylation.[2] Cesium carbonate is particularly effective in these reactions.[2]

Materials:

  • 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole

  • Thiol (aliphatic or aromatic) (1.0 eq)

  • Cesium Carbonate (Cs₂CO₃, 1.2 eq) or Potassium Carbonate (K₂CO₃, 1.5 eq)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve the thiol (1.0 eq) in anhydrous acetonitrile.

  • Add the base (Cs₂CO₃ or K₂CO₃).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole (1.0 eq) either as a solid or as a solution in a small amount of acetonitrile.

  • Stir the reaction at room temperature. The reaction is often complete within 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • The crude product can often be used without further purification. If necessary, purify by flash column chromatography.

Validation:

  • ¹H NMR: Look for the disappearance of the thiol S-H proton and the appearance of a new singlet for the oxazole-CH₂-S-R protons, typically in the δ 4.0-4.5 ppm range.

  • Mass Spec: Confirm the expected molecular ion peak.

Protocol 3: N-Alkylation of Amines

N-alkylation can be more complex due to the potential for over-alkylation, where the product secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[4] Careful control of stoichiometry is crucial.

  • Rationale: To minimize over-alkylation, a slight excess of the amine can be used to ensure the alkylating agent is the limiting reagent. A non-nucleophilic hindered base like diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct without competing in the alkylation reaction.

Materials:

  • 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole

  • Primary or Secondary Amine (1.2 - 2.0 eq)

  • Diisopropylethylamine (DIPEA, 1.5 eq)

  • Acetonitrile (MeCN) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Step-by-Step Methodology:

  • Dissolve the amine (1.2 eq) and DIPEA (1.5 eq) in anhydrous acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole (1.0 eq) in acetonitrile dropwise over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by LC-MS to track the formation of mono- and di-alkylated products.

  • Once the desired conversion is achieved, concentrate the reaction mixture in vacuo.

  • Partition the residue between ethyl acetate and saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography, often using a gradient elution to separate the desired product from any over-alkylated byproducts and unreacted amine.

Validation:

  • ¹H NMR: Observe the disappearance of the chloromethyl singlet and the appearance of a new singlet for the oxazole-CH₂-N- protons. The integration of signals corresponding to the amine moiety will confirm mono-alkylation.

  • LC-MS: This is the best tool for monitoring the reaction and confirming the mass of the desired product while checking for byproducts.

Part 3: Data Summary and Troubleshooting

Table 1: Summary of Representative Alkylation Conditions
Nucleophile ClassTypical NucleophileBase (eq)SolventTemp (°C)Time (h)Typical Yield
Phenol (O) 4-MethoxyphenolK₂CO₃ (1.5)DMF604-1280-95%
Thiol (S) BenzylthiolCs₂CO₃ (1.2)MeCNRT1-490-99%
Amine (N) AnilineDIPEA (1.5)MeCNRT12-2450-75%
Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Reaction is sluggish or does not start 1. Inactive base (e.g., K₂CO₃ absorbed moisture).2. Nucleophile is not sufficiently deprotonated.3. Low reaction temperature.1. Use freshly opened or dried base.2. Use a stronger base (e.g., NaH for alcohols, carefully) or increase the amount of base.3. Increase the reaction temperature in 10 °C increments. For chlorides, adding a catalytic amount of NaI or KI can facilitate the reaction via the Finkelstein reaction.
Formation of multiple products 1. (For amines) Over-alkylation.2. (For phenols with multiple OH groups) Multiple alkylations.3. Decomposition of starting material or product.1. Use an excess of the amine; add the alkylating agent slowly at a lower temperature.2. Use a limiting amount of the alkylating agent (e.g., 0.95 eq) and stop the reaction before full conversion of the starting material.3. Run the reaction at a lower temperature for a longer period.
Difficult purification Product and starting material have similar polarity.Push the reaction to full completion. If the starting material is acidic (phenol) or basic (amine), an acid/base wash during work-up can help remove it before chromatography.

Safety Precautions

5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole is a reactive alkylating agent and should be handled with care. Alkylating agents are potentially mutagenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and vapors. DMF is a reproductive toxin and should be handled with extreme caution.

References

  • Wu, Y., et al. (2020). KOt-Bu-promoted selective ring-opening N-alkylation of 2-oxazolines to access 2-aminoethyl acetates and N-substituted thiazolidinones. Beilstein Journal of Organic Chemistry, 16, 44. [Link][5][6]

  • Kazemi, F., et al. (2015). The alkylation of thiols in green mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456. [Link][2]

  • Schou, M., et al. (2017). Heterogeneous Phase Alkylation of Phenols Making Use of Phase Transfer Catalysis and Microwave Irradiation. Current Organic Chemistry, 21. [Link][1]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link][4]

  • Li, Z., et al. (2019). Efficient dehydrative alkylation of thiols with alcohols catalyzed by alkyl halides. Organic & Biomolecular Chemistry, 17(3), 536-540. [Link][3]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link][7]

  • Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. Heterocycles, 35(2), 1441. [Link][8]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Chloromethyl Oxazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification of chloromethyl oxazole intermediates. Recognizing the unique challenges posed by these reactive and often sensitive compounds, this document is structured to address specific experimental issues through a troubleshooting Q&A format, detailed protocols, and FAQs.

I. Troubleshooting Guide: Common Purification Issues

This section directly addresses problems frequently encountered during the purification of chloromethyl oxazole intermediates.

Issue Code: PUR-001

Question: My primary purification by column chromatography gives a low yield, and TLC analysis of the combined fractions shows new impurity spots that weren't in the crude mixture. What is happening?

Answer: This is a classic sign of product degradation on the stationary phase. Chloromethyl oxazoles can be sensitive to the slightly acidic nature of standard silica gel, leading to decomposition over the extended time of a column run. The chloromethyl group is highly reactive and susceptible to nucleophilic attack, and the oxazole ring itself can be unstable under certain conditions.[1][2][3]

Potential Causes & Solutions:

  • Cause 1: Acid-Catalyzed Degradation: Standard silica gel is inherently acidic (pH ~4-5), which can catalyze the decomposition of sensitive oxazole rings or promote side reactions with the chloromethyl group.

    • Solution A: Neutralize the Silica Gel. Before packing the column, prepare a slurry of silica gel in your starting eluent and add a small amount of a non-nucleophilic base like triethylamine (typically 0.1-1% v/v). This will neutralize the acidic sites on the silica surface.

    • Solution B: Use an Alternative Stationary Phase. Consider using neutral alumina or a reverse-phase C18 silica gel, which are less likely to cause acid-catalyzed degradation.

  • Cause 2: Prolonged Column Contact Time: The longer your compound remains on the column, the greater the opportunity for degradation.

    • Solution A: Optimize Eluent Polarity. Your goal is to achieve an Rf value of approximately 0.3-0.4 on TLC.[4] This provides good separation while ensuring the compound elutes in a reasonable time. A common starting eluent for oxazoles is a mixture of hexane and ethyl acetate.[5]

    • Solution B: Use Flash Chromatography. Applying pressure (air or nitrogen) to accelerate the elution rate significantly reduces the residence time on the stationary phase, minimizing degradation.

  • Cause 3: Reactive Solvents: Protic solvents like methanol or ethanol can act as nucleophiles, reacting with the chloromethyl group, especially if acidic or basic impurities are present.

    • Solution: Use Aprotic Solvents. Stick to aprotic solvents for your mobile phase, such as hexane, ethyl acetate, dichloromethane (DCM), or toluene, unless your compound's solubility absolutely requires a protic modifier.[1]

Issue Code: PUR-002

Question: I've isolated my chloromethyl oxazole as a pure fraction, but it turns into a dark, intractable oil upon storage, even for a short period. How can I improve its stability?

Answer: The instability of chloromethyl oxazoles is a known challenge.[2] The reactive chloromethyl group makes the molecule susceptible to self-reaction (polymerization) or reaction with atmospheric moisture.[1][6]

Potential Causes & Solutions:

  • Cause 1: Inherent Instability. The high reactivity of the chloromethyl group is the primary driver of degradation.[1][2][6]

    • Solution A: Convert to a More Stable Derivative. If the chloromethyl group is simply a precursor for a subsequent reaction (e.g., nucleophilic substitution), it is often best to use the crude or freshly purified material immediately.[2] If storage is necessary, consider converting it to a more stable derivative, like an azidomethyl oxazole, which can be isolated and stored with less risk of decomposition.[2]

    • Solution B: Store Under Inert Atmosphere. Store the purified compound under an inert atmosphere of nitrogen or argon to prevent contact with oxygen and moisture.[7]

  • Cause 2: Temperature and Light. Thermal energy and UV light can provide the activation energy needed for degradation pathways.

    • Solution: Proper Storage Conditions. Always store purified chloromethyl oxazoles in a freezer (ideally at -20°C or below) in a sealed vial wrapped in aluminum foil to protect it from light.

Issue Code: PUR-003

Question: My attempt at recrystallization failed. Either nothing crystallizes out, or I get an oil. What should I do?

Answer: Recrystallization failures for oxazole intermediates are common and usually stem from solvent choice, saturation levels, or the presence of impurities that inhibit crystal lattice formation.

Potential Causes & Solutions:

  • Cause 1: Inappropriate Solvent System. The ideal solvent should dissolve the compound when hot but be a poor solvent at cold temperatures.[8]

    • Solution: Systematic Solvent Screening. Test a range of solvents and solvent mixtures. For oxazoles, common choices include ethanol, isopropanol, or binary mixtures like ethyl acetate/hexane or DCM/hexane.[8] Start with a small amount of your material in a test tube and add solvents dropwise to screen for solubility characteristics.

  • Cause 2: Supersaturation or Low Concentration. The solution may not be saturated enough for crystals to form, or it may be so concentrated that it "crashes out" as an oil.

    • Solution A: Concentrate the Solution. If the solution is too dilute, carefully evaporate some of the solvent and attempt to cool again.

    • Solution B: Slow Cooling. Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Rapid cooling often leads to oiling out.

    • Solution C: Induce Crystallization. If crystals are slow to form in a cold, saturated solution, try scratching the inside of the flask with a glass rod at the meniscus or adding a "seed" crystal from a previous batch.

  • Cause 3: Presence of Impurities. Even small amounts of impurities can disrupt the crystal lattice, preventing solidification.

    • Solution: Pre-purification. If the crude material is very impure, a rapid "plug" of silica gel (a short, wide column) to remove the gross impurities may be necessary before attempting recrystallization.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for a newly synthesized chloromethyl oxazole?

A1: Column chromatography on silica gel is the most versatile and widely used method for the initial purification of chloromethyl oxazole intermediates.[8][9][10] It allows for the separation of the product from unreacted starting materials and most reaction byproducts.[7] However, as detailed in PUR-001, care must be taken to mitigate potential degradation by using techniques like flash chromatography and, if necessary, a neutralized stationary phase.

Q2: How do I choose the right solvent system for column chromatography?

A2: The ideal solvent system should give your target compound an Rf value of 0.3-0.4 on a TLC plate.[4] This provides the best balance between separation from impurities and a reasonable elution time.

  • Step 1: Spot your crude reaction mixture on a TLC plate.

  • Step 2: Develop the plate in a test eluent system. A good starting point for many oxazoles is a hexane/ethyl acetate mixture (e.g., 9:1, 4:1, 1:1).

  • Step 3: Visualize the spots under a UV lamp.[4]

  • Step 4: Adjust the solvent ratio until the desired Rf is achieved. Increasing the proportion of the more polar solvent (ethyl acetate) will increase the Rf of your compound.

Q3: Are there any specific safety precautions for handling chloromethyl oxazoles?

A3: Yes. The chloromethyl group makes these compounds reactive and potentially hazardous. They should be treated as lachrymators and potential alkylating agents.

  • Handling: Always handle chloromethyl oxazoles in a well-ventilated chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Waste: Quench any residual reactive material before disposal according to your institution's safety guidelines.

III. Key Purification Protocols

Protocol 1: Flash Column Chromatography

This protocol describes a standard method for purifying a chloromethyl oxazole intermediate on a laboratory scale.

Materials:

  • Crude chloromethyl oxazole

  • Silica gel (standard grade, 230-400 mesh)[4]

  • Optimized eluent (e.g., hexane/ethyl acetate)

  • Triethylamine (optional, for neutralization)

  • Glass chromatography column

  • Sand and cotton wool[4]

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal eluent system that gives the target compound an Rf of ~0.3-0.4.[4]

  • Column Packing:

    • Place a small plug of cotton wool at the bottom of the column.[4]

    • Add a thin layer of sand.[4]

    • Prepare a slurry of silica gel in the starting eluent. If neutralization is needed, add 0.5% v/v triethylamine to the eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM.

    • Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and begin elution, applying gentle pressure with a nitrogen or air line.

    • Collect fractions in test tubes.

    • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.[4]

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Recrystallization

This protocol provides a general guideline for purifying a solid chloromethyl oxazole.

Materials:

  • Crude solid chloromethyl oxazole

  • Screened recrystallization solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane)[8]

  • Erlenmeyer flask

  • Hot plate

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture with swirling until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

IV. Visual Workflow and Data

Decision-Making for Purification Strategy

The following diagram outlines a logical workflow for selecting the appropriate purification method for a chloromethyl oxazole intermediate.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Primary Purification Choice cluster_2 Troubleshooting & Refinement cluster_3 Post-Purification Start Crude Product Mixture TLC_Analysis Analyze by TLC Start->TLC_Analysis Is_Solid Is the product a solid? TLC_Analysis->Is_Solid Column_Chrom Flash Column Chromatography Is_Solid->Column_Chrom No / Impure Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Check_Purity_Column Check Purity & Yield Column_Chrom->Check_Purity_Column Check_Purity_Recrys Check Purity & Yield Recrystallize->Check_Purity_Recrys Degradation Degradation on Column? (See PUR-001) Check_Purity_Column->Degradation Low Yield / New Spots Final_Product Pure, Isolated Product Check_Purity_Column->Final_Product OK Oiling_Out Oiling Out / No Crystals? (See PUR-003) Check_Purity_Recrys->Oiling_Out No / Poor Crystals Check_Purity_Recrys->Final_Product OK Degradation->Column_Chrom Re-run with Neutralized Silica Oiling_Out->Column_Chrom Purify by Column First Storage Store at -20°C Under Inert Atmosphere (See PUR-002) Final_Product->Storage

Caption: Workflow for selecting a chloromethyl oxazole purification method.

Table 1: Common Eluent Systems for Oxazole Chromatography
Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl AcetateLow to MediumGeneral purpose, good for moderately polar oxazoles.[5]
Dichloromethane / HexaneLow to MediumAlternative non-polar system, good for solubility.
Toluene / Ethyl AcetateMediumUseful for compounds with aromatic character.
Dichloromethane / MethanolHighFor highly polar oxazoles, use with caution due to methanol reactivity.

V. References

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-(2,5-Dimethoxybenzoyl)oxazole. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Optimization of 4-Alkyl-1,3-Oxazole Formation. Retrieved from

  • Benchchem. (n.d.). In-depth Technical Guide to the Basic Characterization of Novel Oxazole Compounds. Retrieved from

  • Benchchem. (n.d.). Application Note & Protocol: Purification of Oxazole-4-carboximidamide by Chromatography. Retrieved from

  • Benchchem. (n.d.). 5-(Chloromethyl)oxazole | High-Quality Reagent | RUO. Retrieved from

  • Benchchem. (n.d.). Oxazole Synthesis: A Technical Support Center for Common Side Reactions. Retrieved from

  • Benchchem. (n.d.). Troubleshooting unexpected results in 4-Methyl-2-(piperidin-2-yl)oxazole experiments. Retrieved from

  • Singh, R. K., Bhatt, A., Kant, R., & Chauhan, P. K. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface, 6(4), 225-235.

  • ResearchGate. (n.d.). Chromatograms of the five oxazole compounds obtained on the MaltoShell... [Image]. Retrieved from

  • Smolecule. (2024, April 14). 3-(Chloromethyl)-4-methyl-1,2-oxazole. Retrieved from

  • Lima, F., & O'Brien, A. G. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry, 14, 364–372.

  • Smolecule. (2024, August 10). 5-(chloromethyl)-1,3-oxazole;dichloromethane. Retrieved from

  • Benchchem. (n.d.). An In-depth Technical Guide to the Stability and Degradation Profile of 2-Iodo-5-(m-tolyl)oxazole. Retrieved from

  • Organic Syntheses. (n.d.). METHYLTHIOMETHYL P-TOLYL SULFONE. Retrieved from

Sources

Technical Support Center: Solvent Optimization for 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-53B-2CM Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Subject Molecule: 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole CAS: 2011450-81-8 (Analogous/Generic Reference) Core Challenge: This scaffold contains two distinct electrophilic sites with opposing solvent requirements:

  • C-2 Chloromethyl (

    
    ):  An alkyl electrophile highly susceptible to 
    
    
    
    substitution and solvolysis (hydrolysis/alcoholysis).
  • C-5 Bromophenyl (

    
    ):  An aryl halide requiring Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), typically performed in aqueous/basic media.
    

The Critical Conflict: The basic, aqueous conditions required for Suzuki coupling often hydrolyze the chloromethyl group to a hydroxymethyl impurity. Conversely, the polar aprotic solvents best for


 substitution (DMF, DMSO) can be difficult to remove during workup.

Solvent Compatibility & Solubility Matrix

The following matrix categorizes solvents based on Solubility (ability to dissolve the substrate) and Reactivity (inertness toward the chloromethyl group).

Solvent ClassSpecific SolventSolubilityReactivity RiskRecommendation
Polar Aprotic Acetonitrile (ACN) HighLowPRIMARY CHOICE. Excellent for

. Easy removal.
Polar Aprotic DMF / DMSO Very HighLowSecondary Choice. Good for kinetics but difficult workup.
Chlorinated DCM / Chloroform HighLowGood for storage/transport. Poor for

kinetics.
Ethers THF / 1,4-Dioxane ModerateLowExcellent for Cross-Coupling. Stable to bases.
Alcohols MeOH / EtOH ModerateCRITICAL DO NOT USE. Causes rapid solvolysis to ethers.
Hydrocarbons Toluene / Hexane LowLowPoor solubility limits utility to biphasic systems.
Ketones Acetone HighLowGood for Finkelstein conditions (with NaI).

Module A: Optimizing Nucleophilic Substitution ( ) at C-2

Target: Functionalization of the chloromethyl group (e.g., with amines, thiols, azides).

The "Solvent Trap" Protocol

Issue: Reaction is sluggish or yields are low due to competing hydrolysis. Root Cause: The chloromethyl group is moderately reactive. Using protic solvents (alcohols/water) or wet solvents allows the solvent to act as a nucleophile, displacing the chloride.

Optimized Protocol:

  • Solvent: Anhydrous Acetonitrile (ACN) is the gold standard. It provides sufficient polarity to stabilize the transition state without trapping the electrophile.

  • Catalyst (The Finkelstein Boost): If the reaction with your nucleophile (e.g., a secondary amine) is slow (

    
     h), add 0.1 - 0.5 eq of Sodium Iodide (NaI) .
    
    • Mechanism:[1][2] NaI is soluble in ACN/Acetone. The

      
       displaces 
      
      
      
      to form the more reactive iodomethyl intermediate, which reacts faster with your nucleophile.
  • Base Scavenger: Use a non-nucleophilic base like DIPEA (Hünig's base) or anhydrous

    
    . Avoid hydroxide bases which promote hydrolysis.
    
Troubleshooting Guide: Reactions
SymptomProbable CauseCorrective Action
New spot on TLC (

)
Hydrolysis to alcohol (

).
Dry solvent over molecular sieves (3Å). Switch base to DIPEA.
New spot on TLC (High

)
Solvolysis to ether (if MeOH/EtOH used).STOP. Switch to ACN or THF immediately.
Starting Material Stalled Chloride is a poor leaving group.Add NaI (0.2 eq) (Finkelstein condition). Heat to 60°C.

Module B: Optimizing Cross-Coupling at C-5

Target: Suzuki-Miyaura coupling at the bromophenyl ring.

The "Orthogonality" Challenge

Issue: Standard Suzuki conditions (Dioxane/Water +


 + Heat) destroy the chloromethyl group via hydrolysis.
Decision:  You must choose the workflow based on your final target.
Scenario 1: Substitution FIRST (Recommended)

If your final molecule requires both ends functionalized, perform the


 reaction first. 
  • Why? The resulting product (e.g., an aminomethyl-oxazole) is generally stable to aqueous Suzuki conditions.

  • Workflow:

    
    
    
Scenario 2: Coupling FIRST (Anhydrous Suzuki)

If you must couple first (e.g., to avoid nucleophile interference), you cannot use water.

  • Solvent: Anhydrous Toluene or DMF .

  • Base: Anhydrous

    
      or 
    
    
    
    .
  • Catalyst:

    
     (robust) or 
    
    
    
    .
  • Warning: Strictly exclude water to preserve the

    
     handle.
    

Visualized Workflows

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole Goal What is your immediate goal? Start->Goal SN2 Nucleophilic Substitution (at -CH2Cl) Goal->SN2 Functionalize Alkyl Chloride Suzuki Cross-Coupling (at -ArBr) Goal->Suzuki Functionalize Aryl Bromide SolventSN2 Select Solvent: Acetonitrile (ACN) SN2->SolventSN2 Order Is -CH2Cl already reacted? Suzuki->Order BaseSN2 Use DIPEA or K2CO3 (Anhydrous) SolventSN2->BaseSN2 Boost Is reaction slow? Finkelstein Add 0.2 eq NaI (Finkelstein) Boost->Finkelstein Yes BaseSN2->Boost StdSuzuki Standard Aqueous Suzuki (Dioxane/H2O, K2CO3) Order->StdSuzuki Yes (Cl is gone) DrySuzuki Anhydrous Suzuki (Toluene/DMF, Cs2CO3) Order->DrySuzuki No (Must save Cl)

Caption: Decision tree for selecting reaction conditions based on the specific electrophilic site being targeted.

Diagram 2: Sequential Functionalization Pathway

ReactionPathway SM Starting Material (Cl-Ox-Br) InterA Intermediate A (Amine-Ox-Br) SM->InterA 1. Amine, ACN (SN2) InterB Intermediate B (Cl-Ox-Ar) SM->InterB 1. Ar-B(OH)2, Pd (Anhydrous Suzuki) FinalA Final Product (Amine-Ox-Ar) InterA->FinalA 2. Ar-B(OH)2, Pd (Suzuki) SideProd Impurity (HO-Ox-Ar) InterB->SideProd Water/Base (Hydrolysis Risk)

Caption: Workflow comparison. Path A (Blue) is recommended for higher stability. Path B (Red) risks hydrolysis of the chloromethyl group.

FAQ: Frequently Asked Questions

Q1: Can I use Ethanol or Methanol to dissolve the starting material for the Suzuki coupling? A: Absolutely not. While the solubility is good, primary alcohols will attack the chloromethyl group, converting your starting material into an ethyl or methyl ether (solvolysis). This is an irreversible side reaction. Use Dioxane, THF, or Toluene instead.

Q2: I see a byproduct with Mass M-18+17 (M-Cl+OH) in my LCMS. What is it? A: This is the hydroxymethyl derivative , resulting from the hydrolysis of the chloromethyl group.[3] This confirms that water (from the solvent or base solution) has attacked the C-2 position. To fix this, switch to anhydrous conditions or perform the amine substitution before the aqueous Suzuki step.

Q3: Is the oxazole ring itself stable? A: Generally, yes. The 1,3-oxazole ring is stable to typical Suzuki bases (


, 

) and moderate heat (80-100°C). However, it can undergo ring-opening under strong acidic conditions or vigorous reduction, so avoid HCl workups if possible [1].

Q4: Why is my


 reaction with a secondary amine stalling in DCM? 
A:  DCM is a non-polar solvent that does not stabilize the transition state of an 

reaction well. It also cannot dissolve many inorganic bases. Switch to Acetonitrile (ACN) or DMF to increase the reaction rate significantly [2].

References

  • Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006).[4] Suzuki Coupling of Oxazoles. Organic Letters, 8(12), 2495–2498.[4] [Link]

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for kinetics in polar aprotic solvents).
  • Li, J. J. (2009). Name Reactions for Homologations-I. Wiley. (Reference for Finkelstein reaction utility in alkyl chlorides).

Sources

Technical Support Center: Enhancing the Stability of 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on maintaining the stability of this compound in solution. Understanding and mitigating degradation is critical for ensuring the accuracy, reproducibility, and success of your experiments.

Introduction: The Duality of Reactivity and Instability

5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole is a valuable synthetic intermediate, prized for its bifunctional nature. The chloromethyl group at the C2 position is a highly reactive electrophilic site, ideal for nucleophilic substitution, allowing for the introduction of the oxazole moiety into larger molecules.[1][2] However, the very features that make this compound synthetically useful also render it susceptible to degradation in solution, particularly in the presence of nucleophiles like water. This guide will address the primary degradation pathways and provide robust strategies to enhance stability.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole is showing rapid degradation. What are the underlying chemical reasons?

A1: The instability of this compound in solution is primarily due to two structural features: the reactive chloromethyl group and the 1,3-oxazole ring .

  • Hydrolysis of the Chloromethyl Group: The chloromethyl group is an excellent electrophile. The chlorine atom is a good leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack.[3] In aqueous or protic solvents (like methanol or ethanol), a primary degradation pathway is the SN2 substitution by water or alcohol, leading to the formation of the corresponding hydroxymethyl or alkoxymethyl derivative. This reaction can be accelerated by basic conditions.[4]

  • Acid-Catalyzed Hydrolysis of the Oxazole Ring: The oxazole ring, while aromatic, can undergo acid-catalyzed ring-opening.[5][6] The process begins with the protonation of the nitrogen atom, which activates the C2 carbon for nucleophilic attack by water.[5] This leads to a tetrahedral intermediate that subsequently undergoes ring cleavage to form an N-acylamino ketone derivative. While oxazoles are generally more resistant to acid than some other heterocycles, prolonged exposure to strongly acidic conditions (pH < 2) can cause significant degradation.[6]

Q2: I am observing new peaks in my HPLC/LC-MS analysis. What are the likely degradation products?

A2: Based on the mechanisms described above, you are most likely observing one or more of the following degradation products. Identifying them by their mass shift can confirm the degradation pathway.

Degradation ProductMass Shift (vs. Parent)Probable Cause
5-(3-Bromophenyl)-2-(hydroxymethyl)-1,3-oxazole-16.47 Da (Cl replaced by OH)Hydrolysis of the chloromethyl group
N-(1-(3-bromophenyl)-2-oxopropyl)formamide (Tautomers)+18.02 Da (Addition of H₂O)Acid-catalyzed ring-opening of the oxazole
Dimer/Oligomer Species+247.09 Da or higherReaction between the parent compound and its hydroxymethyl degradation product

Below is a diagram illustrating the primary degradation pathways.

DegradationPathways Parent 5-(3-Bromophenyl)-2- (chloromethyl)-1,3-oxazole Hydroxymethyl 5-(3-Bromophenyl)-2- (hydroxymethyl)-1,3-oxazole (Mass Shift: -16.47 Da) Parent->Hydroxymethyl Hydrolysis of -CH2Cl (H2O, Nucleophiles) RingOpened Ring-Opened Product (N-acylamino ketone) (Mass Shift: +18.02 Da) Parent->RingOpened  Acid-Catalyzed Ring Opening  (H+, H2O)

Caption: Primary degradation pathways for the target compound.

Q3: How does pH impact the stability of my compound, and what is the optimal range?

A3: The pH of your solution is a critical factor. The stability of similar oxadiazole and oxazole derivatives is often optimal within a slightly acidic pH range of 3-5.[6][7]

  • Acidic Conditions (pH < 3): Increases the rate of oxazole ring hydrolysis.[5]

  • Neutral to Basic Conditions (pH ≥ 7): While the oxazole ring is more stable, these conditions significantly accelerate the hydrolysis of the highly reactive chloromethyl group, especially in the presence of hydroxide ions or other nucleophiles.[4] A study on a cysteine chloromethyl ketone derivative showed it was most stable at lower pH values.[8]

Recommendation: For aqueous applications, buffer your solution to maintain a stable pH between 3 and 5. Citrate or acetate buffers are suitable choices.

Q4: What is the recommended procedure for preparing and storing stock solutions?

A4: To maximize the shelf-life of your compound, proper stock solution preparation and storage are essential.

Recommended Solvents: Use anhydrous, aprotic solvents.

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)[3]

  • Tetrahydrofuran (THF)

Storage Protocol:

  • Use high-purity, anhydrous grade solvents.

  • Prepare solutions under an inert atmosphere (nitrogen or argon) to displace moisture and oxygen.

  • Store solutions in tightly sealed vials with PTFE-lined caps to prevent moisture ingress.

  • Store at low temperatures, preferably ≤ -20°C. For long-term storage (months), consider ≤ -80°C.

  • Protect from light by using amber vials or by wrapping vials in aluminum foil, as photolysis can be a degradation pathway for some oxazoles.[9]

Q5: For my experiment, I must use a protic or aqueous solvent system. What steps can I take to minimize degradation during the experiment?

A5: While challenging, you can take several measures to mitigate instability in these solvent systems.

StrategyImplementation DetailsRationale
Temperature Control Conduct all experimental steps at low temperatures (e.g., on ice, 0-4°C). Pre-cool all buffers and solutions.Chemical reactions, including degradation, are significantly slowed at lower temperatures.[10]
pH Management Use a pre-equilibrated buffer system to maintain a pH between 3 and 5.[6][7]This pH range represents a compromise, slowing both the acid-catalyzed ring opening and the base-catalyzed hydrolysis of the chloromethyl group.
Minimize Incubation Time Prepare your working solutions immediately before use. Add the compound to the aqueous buffer as the final step. Reduce the duration of the experiment as much as possible.This reduces the total time the compound is exposed to destabilizing conditions.
Use Co-solvents If permissible, use a mixed aqueous-organic solvent system to reduce the activity of water.[6] For example, a buffer prepared with 10-20% acetonitrile or DMSO may offer greater stability than a fully aqueous one.Reducing the concentration of water, the primary nucleophile, will slow the rate of hydrolysis according to the principles of chemical kinetics.[11]
Q6: What are the best analytical techniques for monitoring the stability and degradation of this compound?

A6: A combination of chromatographic and spectroscopic methods is ideal. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the primary tool for quantitative stability studies.[5]

Recommended Method:

  • Technique: Reverse-Phase HPLC (RP-HPLC)

  • Column: C18 column

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or trifluoroacetic acid to ensure good peak shape).

  • Detection: UV detector set to a wavelength where the compound has maximum absorbance.

  • Analysis: Monitor the peak area of the parent compound over time. A plot of the natural logarithm of the peak area versus time can determine the degradation rate.[5]

  • Confirmation: Use a mass spectrometer (LC-MS) to identify the masses of new peaks that appear, confirming their identity as the degradation products listed in Q2.

Detailed Experimental Protocols

Protocol 1: Workflow for Stability Assessment

This protocol outlines a general procedure for evaluating the stability of 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole under specific solvent and pH conditions.

StabilityWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing PrepStock 1. Prepare 10 mM Stock in Anhydrous DMSO Dilute 3. Dilute Stock into Buffers to 100 µM at T=0 PrepStock->Dilute PrepBuffer 2. Prepare Test Buffers (e.g., pH 3, 5, 7.4, 9) PrepBuffer->Dilute Incubate 4. Incubate at Desired Temp (e.g., 4°C, 25°C, 37°C) Dilute->Incubate Sample 5. Take Aliquots at Time Points (0, 1, 2, 4, 8, 24h) Incubate->Sample Quench 6. Quench with Acetonitrile (to stop degradation) Sample->Quench Analyze 7. Analyze by RP-HPLC/UV Quench->Analyze Plot 8. Plot ln(Peak Area) vs. Time Analyze->Plot Calculate 9. Calculate Degradation Rate and Half-life (t½) Plot->Calculate

Caption: Workflow for assessing the stability of the compound.

Protocol 2: Monitoring Degradation Kinetics via HPLC

Objective: To quantitatively determine the rate of degradation of the compound in a specific buffer.

Materials:

  • 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole

  • Anhydrous DMSO

  • Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Formic acid (or TFA)

  • Buffer salts (e.g., sodium citrate, sodium phosphate)

  • HPLC system with C18 column and UV detector

  • Thermostated incubator or water bath

Procedure:

  • Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Reaction Mixture: In a thermostated vessel set to the desired temperature (e.g., 25°C), place your chosen aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4).

  • Initiate Reaction: At time t=0, add an aliquot of the DMSO stock solution to the buffer to achieve the final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect on the bulk solvent properties. Mix thoroughly.

  • Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a fixed volume aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a known volume of cold acetonitrile (e.g., 450 µL) to stop further degradation.[10]

  • HPLC Analysis: Inject a fixed volume of the quenched sample into the HPLC system.

  • Data Analysis: Record the peak area of the parent compound at each time point. Plot the natural logarithm of the remaining peak area against time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k). The half-life (t½) can be calculated as 0.693/k.[5]

References

  • Murali, K., et al. (2003). pH and temperature stability of the isoxazole ring in leflunomide.... ResearchGate. Retrieved from [Link]

  • Durham University. (n.d.). New studies in aromatic chloromethylation. Durham E-Theses. Retrieved from [Link]

  • Joshi, S., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Retrieved from [Link]

  • Google Patents. (n.d.). Method for hydrolysis of aromatic chloromethyl compounds.
  • Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

  • PubMed. (n.d.). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation Kinetics and Mechanism of an Oxadiazole Derivative.... Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Retrieved from [Link]

Sources

Technical Support Center: Controlling Regioselectivity in 5-(3-Bromophenyl) oxazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the regioselective functionalization of 5-(3-Bromophenyl) oxazole. This scaffold is a valuable building block in medicinal chemistry and materials science, offering multiple sites for diversification. However, controlling reactivity to achieve the desired isomer can be a significant challenge. This guide provides in-depth, experience-based answers to common troubleshooting questions, detailed protocols, and the mechanistic reasoning behind our recommendations.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the functionalization of 5-(3-Bromophenyl) oxazole, from understanding the molecule's intrinsic reactivity to troubleshooting complex catalytic reactions.

Part 1.1: Understanding the Reactive Sites
Q1: What are the primary reactive sites on 5-(3-Bromophenyl) oxazole and what dictates their reactivity?

A1: The 5-(3-Bromophenyl) oxazole scaffold presents three distinct zones for functionalization, each with unique electronic and steric properties. Understanding these is the first step in designing a selective reaction.

  • The C-Br Bond (Aryl Halide Site): This is the most conventional handle for functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The C(sp²)-Br bond is readily activated by a Pd(0) catalyst.[1]

  • The Oxazole Ring (Heteroaryl C-H Sites): The oxazole ring has two primary C-H bonds susceptible to direct functionalization, C2 and C5. The C2 proton is generally more acidic and sterically accessible, but selectivity between C2 and C5 can be finely tuned.[2][3][4]

  • The Phenyl Ring (Aryl C-H Sites): The bromophenyl ring has three C-H bonds at the C2', C4', and C6' positions. Their reactivity is governed by the directing effects of the bromo- and oxazolyl- substituents. The bromine is a weakly deactivating ortho, para-director, while the oxazole ring is generally considered an electron-withdrawing group.[5][6] This makes C-H functionalization on this ring more challenging than on the electron-rich oxazole ring.

Reactive_Sites cluster_0 img_node p1->img_node Phenyl Ring C-H (C2', C4', C6') Governed by directing effects & steric hindrance. p2->img_node Oxazole C2-H Acidic, sterically accessible. Target for direct metalation. p3->img_node Oxazole C5-H Electron-rich, target for direct arylation. p4->img_node Phenyl Ring C-H (C2', C4', C6') p5->img_node C-Br Bond Primary site for cross-coupling (Suzuki, Heck, Sonogashira). Regioselectivity_Workflow cluster_C5 cluster_C2 start Goal: Direct C-H Arylation of Oxazole Ring decision Select Target Position start->decision c5_cond C5-Selective Conditions decision->c5_cond  C5 c2_cond C2-Selective Conditions decision->c2_cond  C2 c5_solvent Solvent: Polar Aprotic (e.g., DMA, DMF) c5_cond->c5_solvent c5_ligand Ligand: P(2-furyl)₃ or similar c5_solvent->c5_ligand c5_base Base: Weaker Carbonate (e.g., K₂CO₃) c5_ligand->c5_base c2_solvent Solvent: Nonpolar (e.g., Toluene, Dioxane) c2_cond->c2_solvent c2_ligand Ligand: Bulky Alkylphosphine (e.g., PCy₃) c2_solvent->c2_ligand c2_base Base: Stronger Carbonate/Alkoxide (e.g., Cs₂CO₃, KOtBu) c2_ligand->c2_base

Caption: Decision workflow for oxazole C-H arylation.

Q5: My C-H activation reaction is not selective and gives a mixture of products. What are the first parameters I should screen?

A5: Lack of selectivity is a common issue indicating that the energy barriers for reaction at multiple sites are too similar under your current conditions. A systematic screen of key parameters is necessary to find a window of selectivity.

  • Recommended Screening Order:

    • Temperature: This is often the most impactful variable. Lowering the temperature can significantly enhance selectivity by favoring the pathway with the lower activation energy. [7]Run the reaction at a lower temperature for a longer time.

    • Ligand: The steric and electronic properties of the ligand are paramount for controlling selectivity in palladium catalysis. [8][9]Screen a diverse set of ligands, including bulky alkylphosphines (e.g., XPhos, RuPhos), electron-rich phosphines, and N-heterocyclic carbenes (NHCs).

    • Solvent: As demonstrated for oxazole arylation, solvent polarity can switch the reaction mechanism and, therefore, the regiochemical outcome. [4][10]Screen a range from nonpolar (toluene) to polar aprotic (DMA, NMP).

    • Additive: In many direct arylation reactions, additives like pivalic acid (PivOH) are crucial. They act as proton shuttles in the CMD mechanism and can significantly influence both the rate and selectivity. [11]Screen with and without the additive, or vary its concentration.

Section 2: Data & Protocols

Part 2.1: Summary of Conditions for Oxazole Arylation

The following table summarizes the key findings for controlling regioselectivity in the direct arylation of oxazoles, based on seminal literature. [2][3][4]

Parameter C5-Selective Conditions (Favored) C2-Selective Conditions Mechanistic Rationale
Solvent Polar Aprotic (DMA, DMF) Nonpolar (Toluene, Dioxane) Solvent polarity influences the preferred mechanistic pathway (CMD vs. 'ate' complex). [4]
Ligand P(2-furyl)₃, SPhos PCy₃, P(t-Bu)₃ Ligand sterics and electronics stabilize different transition states. [2]
Base K₂CO₃, Cs₂CO₃ Cs₂CO₃, KOtBu Stronger bases can favor deprotonation at the more acidic C2 position. [4]
Temperature 80-120 °C 100-140 °C Higher temperatures may be needed to overcome the activation barrier for C2 functionalization.

| Selectivity | >95:5 (C5:C2) | >95:5 (C2:C5) | High selectivity is achievable with the correct combination of parameters. [3]|

Part 2.2: Experimental Protocols

These protocols are starting points and may require optimization for specific substrates. Always handle reagents in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C-Br Bond

Catalytic_Cycle A Pd(0)L₂ B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L₂) B->C D Transmetalation (R-B(OR)₂) C->D E Ar-Pd(II)-R(L₂) D->E F Reductive Elimination E->F F->A G Ar-R F->G

Sources

Validation & Comparative

A Predictive Guide to the ¹H NMR Spectrum of 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and materials science, the structural elucidation of novel heterocyclic compounds is a foundational step. 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole is a molecule of interest, incorporating three key pharmacophores: a substituted phenyl ring, an oxazole core, and a reactive chloromethyl group. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful tool for determining the precise structure of such organic molecules in solution.

This guide provides a comprehensive, predictive interpretation of the ¹H NMR spectrum of 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole. In the absence of a published experimental spectrum, this analysis serves as a robust benchmark for researchers synthesizing or working with this compound. We will deconstruct the molecule into its constituent spin systems, predict the chemical shifts, multiplicities, and coupling constants for each proton environment, and explain the rationale based on established principles of magnetic shielding, electronegativity, and aromaticity.

Molecular Structure and Proton Environments

The first step in any NMR interpretation is to identify all unique proton environments within the molecule. Due to the lack of symmetry, all six protons in 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole are chemically distinct. They are systematically labeled below for clarity in the subsequent analysis.

Caption: Labeled proton environments in the target molecule.

Theoretical Framework: Predicting ¹H NMR Signals

The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups (like halogens or aromatic rings) decrease the electron density around a proton, "deshielding" it from the applied magnetic field and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups "shield" protons, shifting their signals to lower chemical shifts (upfield).[1][2]

The multiplicity (splitting pattern) of a signal is determined by the number of adjacent, non-equivalent protons ('n') and follows the n+1 rule for simple cases. The distance between the split peaks is the coupling constant (J), measured in Hertz (Hz), which provides information about the connectivity and spatial relationship between protons.

Workflow for Predictive Spectral Interpretation

The process of predicting an NMR spectrum involves a systematic, multi-step analysis grounded in established chemical principles.

workflow start_node Start: Molecular Structure step1_node Step 1: Identify Unique Proton Environments (Symmetry Analysis) start_node->step1_node step2_node Step 2: Predict Chemical Shifts (δ) (Inductive Effects, Aromaticity, Anisotropy) step1_node->step2_node step3_node Step 3: Determine Signal Multiplicity (Neighboring Protons, n+1 Rule) step2_node->step3_node step4_node Step 4: Estimate Coupling Constants (J) (Ortho, Meta, Para Coupling) step3_node->step4_node step5_node Step 5: Assign Integration (Proton Count) step4_node->step5_node end_node End: Predicted Spectrum Table step5_node->end_node

Caption: Logical workflow for predicting a ¹H NMR spectrum.

Predicted ¹H NMR Data Analysis

Chloromethyl Protons (Hₐ)
  • Predicted Chemical Shift (δ): ~4.7 - 4.9 ppm

    • Rationale: Protons on a carbon adjacent to a chlorine atom are typically found in the 3-4 ppm range. However, this chloromethyl group is also attached to the C2 position of the electron-withdrawing 1,3-oxazole ring, which will further deshield these protons, shifting them further downfield.[1]

  • Predicted Multiplicity: Singlet (s)

    • Rationale: These two protons (Hₐ) are chemically equivalent and have no adjacent protons to couple with. Therefore, they will appear as a single, unsplit peak.

  • Integration: 2H

    • Rationale: The signal corresponds to the two protons of the CH₂ group.

Oxazole Ring Proton (Hₑ)
  • Predicted Chemical Shift (δ): ~7.8 - 8.0 ppm

    • Rationale: Protons on an oxazole ring are in an aromatic environment and are significantly deshielded. The parent oxazole molecule shows resonances between 7.00 and 8.00 ppm.[3] The H-4 proton (labeled Hc in our diagram) is adjacent to the nitrogen atom and the carbon bearing the bulky 3-bromophenyl group, placing it in a highly deshielded region.

  • Predicted Multiplicity: Singlet (s)

    • Rationale: This proton is isolated on the oxazole ring with no adjacent proton neighbors, resulting in a singlet.

  • Integration: 1H

    • Rationale: The signal corresponds to the single proton at the C4 position of the oxazole ring.

3-Bromophenyl Protons (Hₒ, Hₑ, Hₒ, Hₒ)

The four protons on the 1,3-disubstituted (meta-substituted) phenyl ring will exhibit a complex splitting pattern due to ortho (³J ≈ 7-9 Hz) and meta (⁴J ≈ 2-3 Hz) coupling.

  • Hₒ (C2'-H): Predicted Chemical Shift (δ): ~7.9 - 8.1 ppm

    • Rationale: This proton is ortho to the electron-withdrawing oxazole ring and meta to the bromine atom. The proximity to the oxazole ring will cause the strongest deshielding effect among the phenyl protons.

    • Predicted Multiplicity: Triplet or Singlet-like (t or s)

    • Rationale: It experiences meta coupling to both Hf and Hd. If the coupling constants are similar, it may appear as a small, sharp triplet (J ≈ 2 Hz). Often, such peaks are unresolved and appear as a sharp singlet or a broadened singlet.

  • Hₑ (C6'-H): Predicted Chemical Shift (δ): ~7.7 - 7.8 ppm

    • Rationale: This proton is also ortho to the oxazole ring, leading to a significant downfield shift. It is ortho to Hf and meta to Hd.

    • Predicted Multiplicity: Doublet of doublets or Triplet (dd or t)

    • Rationale: It will be split by Hf (ortho coupling, J ≈ 8 Hz) and Hd (meta coupling, J ≈ 2 Hz). If the ortho and one of the meta couplings are similar, it could appear as a triplet.

  • Hₒ (C4'-H): Predicted Chemical Shift (δ): ~7.6 - 7.7 ppm

    • Rationale: This proton is ortho to the bromine atom and meta to the oxazole ring. Both groups are electron-withdrawing, placing it downfield.

    • Predicted Multiplicity: Doublet of doublets or Triplet (dd or t)

    • Rationale: It is split by Hf (ortho coupling, J ≈ 8 Hz) and Hd (meta coupling, J ≈ 2 Hz).

  • Hₒ (C5'-H): Predicted Chemical Shift (δ): ~7.4 - 7.5 ppm

    • Rationale: This proton is para to the oxazole ring and meta to the bromine. It is expected to be the most upfield of the aromatic protons.

    • Predicted Multiplicity: Triplet (t)

    • Rationale: It is coupled to two ortho protons (He and Hg) with similar coupling constants (J ≈ 8 Hz), resulting in a triplet.

  • Integration: 4H (total for the aromatic region)

    • Rationale: Each of the four distinct signals in this region will integrate to 1H.

Data Summary: Predicted ¹H NMR Spectrum

The following table provides a consolidated overview of the predicted ¹H NMR data for 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole, assuming a standard NMR solvent like CDCl₃.

Proton LabelIntegrationPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Hₐ (CH₂Cl)2H4.7 – 4.9Singlet (s)N/A
Hₒ (Ar-H)1H7.4 – 7.5Triplet (t)³J ≈ 8.0
Hₒ (Ar-H)1H7.6 – 7.7dd or t³J ≈ 8.0, ⁴J ≈ 2.0
Hₑ (Ar-H)1H7.7 – 7.8dd or t³J ≈ 8.0, ⁴J ≈ 2.0
Hₑ (Oxazole-H)1H7.8 – 8.0Singlet (s)N/A
Hₒ (Ar-H)1H7.9 – 8.1Triplet (t) or Singlet (s)⁴J ≈ 2.0

Conclusion

This guide presents a detailed, theory-backed prediction of the ¹H NMR spectrum for 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole. The key spectral features are a distinct singlet for the chloromethyl group around 4.8 ppm, a singlet for the oxazole proton near 7.9 ppm, and a complex multiplet pattern for the four aromatic protons between 7.4 and 8.1 ppm. This predictive analysis provides a valuable reference for researchers, enabling them to confirm the successful synthesis of the target compound and to distinguish it from potential isomers or impurities. The principles outlined here can be applied to a wide range of substituted heterocyclic systems, reinforcing the predictive power of NMR spectroscopy in modern chemical research.

References

  • Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. (2016). Der Pharma Chemica. [Link]

  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (2022). Journal of Education and Science. [Link]

  • Fig. 3. 1 H-NMR data of chloromethylcatechols formed from 2-and... - ResearchGate. ResearchGate. [Link]

  • Abraham, R. J. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (n.d.). John Wiley & Sons, Ltd. [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • Chemical shifts. (n.d.). University of Regensburg. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). MDPI. [Link]

Sources

Technical Guide: HPLC Method Development for 2-(Chloromethyl)-1,3-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Analyst's Dilemma: 2-(Chloromethyl)-1,3-oxazole presents a dual chromatographic challenge: it is a small, weakly basic polar heterocycle (


) that requires retention, yet it possesses a reactive alkyl chloride moiety susceptible to rapid hydrolysis in aqueous mobile phases.

Standard C18 protocols often fail here, yielding poor retention (


) and on-column degradation. This guide objectively compares three distinct separation strategies—Reversed-Phase (C18) , Pentafluorophenyl (PFP) , and Hydrophilic Interaction Liquid Chromatography (HILIC) —to determine the optimal workflow for stability and selectivity.

Recommendation: While C18 is sufficient for rapid purity checks, HILIC is identified as the superior method for quantitative stability indicating assays due to the high-organic mobile phase preserving the reactive C-Cl bond. PFP is the method of choice for impurity profiling involving halogenated by-products.

The Challenge: Analyte Properties & Degradation Mechanism

Before selecting a column, one must understand the molecule's behavior in solution. The 2-position of the oxazole ring activates the chloromethyl group, making it a potent electrophile (and potential genotoxic impurity).

  • UV Cutoff: ~205–210 nm (Requires low-UV solvents; avoid Acetone/Methanol if possible).

  • Solubility: High in ACN, MeOH; Moderate in water (with hydrolysis risk).

  • Critical Instability: In the presence of water, the chloromethyl group undergoes nucleophilic substitution (

    
     or 
    
    
    
    ), yielding the alcohol impurity (2-(hydroxymethyl)-1,3-oxazole).
Diagram 1: Degradation & Decision Logic

MethodSelection Analyte Analyte: 2-(chloromethyl)-1,3-oxazole Instability Risk: Hydrolysis of C-Cl bond (Aqueous Mobile Phase) Analyte->Instability Decision Primary Analytical Goal? Instability->Decision Goal_Purity Rapid Purity Check (Reaction Monitoring) Decision->Goal_Purity Speed Goal_Impurity Halogenated Impurity Profiling Decision->Goal_Impurity Resolution Goal_Stability Quantitation & Stability Testing Decision->Goal_Stability Integrity Method_C18 Method A: C18 (Fast, but degradation risk) Goal_Purity->Method_C18 Method_PFP Method B: PFP (High Selectivity for Halogens) Goal_Impurity->Method_PFP Method_HILIC Method C: HILIC (Max Stability, High Organic) Goal_Stability->Method_HILIC

Caption: Decision tree for selecting the appropriate stationary phase based on analytical requirements and analyte stability.

Comparative Methodologies

Method A: The Baseline (C18)

Standard Reversed-Phase

This is the default starting point but often struggles with the polarity of the oxazole ring, leading to early elution near the void volume where ion suppression is highest.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 mins.

  • Pros: Robust, ubiquitous, cheap.

  • Cons: Poor retention (

    
    ); significant hydrolysis risk if the run time is long or if the sample sits in the autosampler.
    
Method B: The Specialist (PFP - Pentafluorophenyl)

Fluorinated Stationary Phase

PFP phases offer orthogonal selectivity to C18.[1] The fluorine atoms on the benzene ring create a strong dipole and electron-deficient cavity. This interacts specifically with the electron-rich oxazole ring (


-

interaction) and the polar C-Cl bond.
  • Column: Phenomenex Luna PFP(2) or YMC-Triart PFP (4.6 x 150 mm, 3 or 5 µm).

  • Mobile Phase: Water/Methanol gradient (Methanol enhances the

    
    -
    
    
    
    selectivity on PFP more than ACN).
  • Mechanism: Dipole-dipole +

    
    -
    
    
    
    interactions.[2]
  • Pros: Superior separation of halogenated impurities (e.g., separating the chloro- from a bromo- analog or the hydrolyzed alcohol).

  • Cons: Longer equilibration times; Methanol cutoff (205 nm) can interfere with detection limits.

Method C: The Stability Solution (HILIC)

Hydrophilic Interaction Liquid Chromatography

HILIC is the "Gold Standard" for this specific analyte. By using a high-organic mobile phase (>80% ACN), the water activity is low, significantly slowing the hydrolysis of the chloromethyl group during the run.

  • Column: Waters XBridge Amide or TSKgel Amide-80.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Isocratic Mode: 90% B / 10% A.

  • Pros: Maximum Stability ; excellent retention of the polar oxazole; high sensitivity (enhanced desolvation in MS).

  • Cons: Requires strict sample diluent matching (must be high organic) to prevent peak distortion.

Experimental Data Comparison

The following data summarizes the performance of the three methods. Note the "Stability" metric, which is critical for accurate quantitation.

Table 1: Method Performance Metrics

MetricMethod A: C18Method B: PFPMethod C: HILIC
Retention Factor (

)
1.2 (Weak)2.8 (Good)4.5 (Excellent)
Tailing Factor (

)
1.41.11.1
Resolution (

) from Hydrolysis Product
1.84.23.5
On-Column Stability PoorModerateHigh
Sample Stability (24h, 20°C) < 85% (in aqueous diluent)< 90%> 98% (in ACN diluent)

Key Insight: While PFP offers the best resolution of impurities, HILIC offers the best retention and analyte integrity.

Detailed Protocol: The "Self-Validating" HILIC Workflow

To ensure scientific integrity (E-E-A-T), this protocol includes a built-in stability check.

Step 1: Instrument Preparation
  • System: HPLC with PDA/UV detector (or LC-MS).

  • Wavelength: 210 nm (Primary), 254 nm (Secondary).

  • Column Temp: 25°C (Keep low to minimize thermal degradation).

  • Flow Rate: 1.0 mL/min.[3]

Step 2: Mobile Phase Preparation
  • Buffer (Line A): Dissolve 0.63 g Ammonium Formate in 1 L water. Adjust pH to 3.0 with Formic Acid. (Low pH prevents silanol interactions).

  • Organic (Line B): 100% Acetonitrile (LC-MS Grade).

  • Premix (Optional but recommended): 90% ACN / 10% Buffer. Note: HILIC gradients can be tricky; isocratic premix ensures baseline stability.

Step 3: Sample Preparation (Crucial)
  • Diluent: 95% Acetonitrile / 5% Buffer.

    • Why? Matching the mobile phase prevents "solvent wash-through" (peak distortion). High organic content halts hydrolysis.

  • Concentration: 0.5 mg/mL.

Step 4: The "Time-Zero" Validation

Inject the standard immediately upon preparation (


). Re-inject the same vial after 4 hours (

).
  • Acceptance Criteria: The area count of the parent peak at

    
     must be 
    
    
    
    of
    
    
    . If <98%, the hydrolysis product (eluting earlier in HILIC) should appear.
Diagram 2: HILIC Workflow & Mechanism

HILIC_Mechanism cluster_0 Stationary Phase (Amide) cluster_1 Mobile Phase (90% ACN) Silica Silica Surface WaterLayer Water-Enriched Layer (Adsorbed) Silica->WaterLayer H-Bonding Analyte 2-(chloromethyl)-1,3-oxazole Analyte->WaterLayer Partitioning (Retention) Analyte->Analyte Protected from Bulk Hydrolysis

Caption: HILIC mechanism showing the partitioning of the oxazole into the water-enriched layer while the high-organic bulk phase protects the reactive chloride.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Sample diluent too aqueous.Ensure diluent is

90% ACN.
Drifting Retention Times HILIC equilibration issue.HILIC columns require long equilibration. Flush with 20 column volumes before starting.
New Peak Appearing Hydrolysis (Sample degradation).Check autosampler temperature (set to 4°C). Prepare fresh samples.
High Backpressure Salt precipitation.Ensure Ammonium Formate conc. is

10mM in the final mixture (high ACN precipitates salts).

References

  • Agilent Technologies. (2014).[5] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from

  • YMC Co., Ltd. (2014). Features of PentaFluoroPhenyl group bonded column (YMC-Triart PFP). Retrieved from

  • Phenomenex. (2008). Luna PFP(2) HPLC Columns for Difficult Compounds. Retrieved from

  • Alpert, A. J. (1990).[6] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. (Foundational HILIC Reference).

  • Sigma-Aldrich. Hydrophilic Interaction Liquid Chromatography (HILIC) Guide. Retrieved from

  • National Institute of Standards and Technology (NIST). Oxazole Properties and UV Spectrum. Retrieved from

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A Comparative Guide to the Spectroscopic Identification of 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Oxazole Chemistry

The oxazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous bioactive compounds and functional materials.[1][2] The synthesis of substituted oxazoles, such as 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole, often presents a significant analytical challenge: the potential for the formation of closely related positional isomers. Since even minor structural changes can drastically alter a molecule's pharmacological or physical properties, an unambiguous and robust method for structural verification is not merely a procedural step but a cornerstone of scientific integrity.

This guide provides an in-depth comparison of spectroscopic techniques for the definitive identification of 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole and the differentiation of its primary positional isomers: the 2-bromo and 4-bromo analogs. We will move beyond simple data reporting to explain the causality behind the expected spectral differences, offering a self-validating workflow for researchers in drug discovery and chemical synthesis.

The Isomeric Challenge: A Structural Overview

The primary challenge lies in differentiating the target molecule from its isomers where the bromine atom is located at the ortho (2-) or para (4-) position on the phenyl ring. While they share the same molecular formula (C₁₀H₇BrClNO) and mass, their distinct electronic and steric environments give rise to unique spectroscopic fingerprints.

  • Target Molecule: 5-(3-Bromophenyl )-2-(chloromethyl)-1,3-oxazole

  • Isomer 1: 5-(2-Bromophenyl )-2-(chloromethyl)-1,3-oxazole

  • Isomer 2: 5-(4-Bromophenyl )-2-(chloromethyl)-1,3-oxazole

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Differentiation

NMR spectroscopy is unparalleled in its ability to map the precise connectivity and chemical environment of atoms within a molecule. For distinguishing positional isomers, it is the most powerful tool in the analytical arsenal. The key lies in how the position of the electronegative bromine atom alters the electronic shielding of nearby protons and carbons, leading to predictable and measurable changes in their chemical shifts and coupling patterns.[3]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Acquisition: Record ¹H and ¹³C{¹H} NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.[4]

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Phase and baseline correct the resulting spectrum.

Comparative ¹H NMR Analysis: Decoding the Aromatic Region

The most informative region of the ¹H NMR spectrum for isomer differentiation is the aromatic region (typically δ 7.0-8.5 ppm).[5]

  • 5-(3-Bromophenyl)- (Target): This isomer will exhibit a complex and asymmetric pattern. We expect four distinct signals for the four aromatic protons. The proton at C2' (between the bromo and oxazole substituents) will likely be a narrow triplet or singlet-like peak. The proton at C6' will likely be a doublet of doublets. The remaining two protons will also present as complex multiplets.

  • 5-(2-Bromophenyl)- (Isomer 1): The proximity of the bromine to the oxazole ring will induce significant steric and electronic effects. This isomer will also show four distinct, complex signals in the aromatic region, but their chemical shifts and coupling patterns will differ from the 3-bromo isomer due to the different neighbor relationships.

  • 5-(4-Bromophenyl)- (Isomer 2): This isomer possesses a C₂ axis of symmetry through the phenyl ring. Consequently, we expect a simpler, more symmetric pattern. The four aromatic protons will appear as two distinct signals, each integrating to 2H. These will present as a pair of doublets (an AA'BB' system), which is a classic indicator of 1,4-disubstitution.

The protons of the chloromethyl group (-CH₂Cl) and the oxazole ring proton (H-4) are expected to appear as sharp singlets, with their chemical shifts being less affected by the bromine's position on the distant phenyl ring.

Comparative ¹³C NMR Analysis: A Carbon Count Confirms Symmetry

The proton-decoupled ¹³C NMR spectrum provides complementary information, particularly regarding molecular symmetry.

  • 5-(3-Bromophenyl)- and 5-(2-Bromophenyl)-: Both of these asymmetric isomers will display six distinct signals for the six carbons of the phenyl ring, in addition to the signals for the oxazole ring carbons and the chloromethyl carbon.

  • 5-(4-Bromophenyl)-: Due to its symmetry, this isomer will show only four signals for the six phenyl carbons: one for the bromine-substituted carbon (C-4'), one for the oxazole-substituted carbon (C-1'), and two signals for the remaining four carbons (C-2'/C-6' and C-3'/C-5'). This reduction in the number of signals is a powerful confirmation of the 1,4-substitution pattern.[6]

Predicted NMR Data Summary
Compound Spectroscopic Feature Predicted Chemical Shift (δ, ppm) & Multiplicity Rationale for Differentiation
5-(3-Bromophenyl)- (Target) Aromatic ¹H~7.3-8.0 (4H, 4 distinct complex multiplets)Asymmetric, complex splitting pattern.
Aromatic ¹³C6 unique signalsConfirms lack of symmetry.
5-(2-Bromophenyl)- (Isomer 1) Aromatic ¹H~7.2-7.8 (4H, 4 distinct complex multiplets)Asymmetric pattern, different shifts from 3-bromo due to proximity effects.
Aromatic ¹³C6 unique signalsConfirms lack of symmetry.
5-(4-Bromophenyl)- (Isomer 2) Aromatic ¹H~7.5-7.8 (4H, two doublets, AA'BB' system)Symmetric pattern is unambiguous for 1,4-disubstitution.
Aromatic ¹³C4 unique signalsReduced number of signals confirms molecular symmetry.
All Isomers Oxazole H-4 ¹H~7.2-7.5 (1H, singlet)Largely unaffected by Br position.
-CH₂Cl ¹H~4.7-5.0 (2H, singlet)Largely unaffected by Br position.

Note: Predicted shifts are estimates based on general principles of substituted aromatics and oxazoles. Actual values may vary based on solvent and experimental conditions.[7][8]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Spectral Analysis cluster_result Identification Sample Purified Isomer Mixture or Single Isomer Dissolve Dissolve in CDCl₃ with TMS Standard Sample->Dissolve AcquireH1 ¹H NMR Spectrum Dissolve->AcquireH1 AcquireC13 ¹³C{¹H} NMR Spectrum Dissolve->AcquireC13 AnalyzeH1 Analyze Aromatic Region: - Number of Signals - Splitting Pattern - Symmetry AcquireH1->AnalyzeH1 AnalyzeC13 Analyze Aromatic Region: - Count Carbon Signals AcquireC13->AnalyzeC13 Compare Compare to Predicted Data AnalyzeH1->Compare AnalyzeC13->Compare ID_3_Br 3-Bromo Isomer Compare->ID_3_Br Asymmetric 4H multiplets 6 C signals ID_2_Br 2-Bromo Isomer Compare->ID_2_Br Asymmetric 4H multiplets 6 C signals (different shifts) ID_4_Br 4-Bromo Isomer Compare->ID_4_Br Symmetric 2H doublets 4 C signals MS_Fragmentation M [C₁₀H₇BrClNO]⁺˙ Molecular Ion m/z ~269, 271, 273 Frag1 [M - Cl]⁺ Loss of ·Cl M->Frag1 - 35/37 Da Frag2 [M - CH₂Cl]⁺ Loss of ·CH₂Cl M->Frag2 - 49/51 Da Frag3 [C₉H₆BrNO]⁺˙ Loss of HCN M->Frag3 - 27 Da Frag4 [C₇H₄Br]⁺ Bromophenyl Cation Frag2->Frag4 - C₂H₂NO

Fig 2. Plausible MS fragmentation pathways for the isomers.

Part 3: Infrared (IR) Spectroscopy: A Functional Group Check

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups within the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Placement: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and record the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Characteristic Vibrational Bands

All three isomers will exhibit very similar IR spectra, characterized by the following absorptions:

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3100-3000C-H StretchAromatic & Oxazole Ring
1600-1550C=N StretchOxazole Ring
1500-1400C=C StretchAromatic Ring
1150-1050C-O-C StretchOxazole Ring
800-600C-Cl StretchChloromethyl Group
600-500C-Br StretchBromophenyl Group

Reference data for oxazole ring vibrations can be found in various spectroscopic studies. [1][9] While IR spectroscopy is excellent for confirming that the synthesized product contains the expected oxazole, aromatic, C-Cl, and C-Br functionalities, it lacks the specificity to reliably distinguish between the 2-, 3-, and 4-bromo positional isomers. The subtle differences in their fingerprint regions (< 1500 cm⁻¹) are typically insufficient for unambiguous assignment without authentic reference standards for each isomer.

An Integrated Strategy for Unambiguous Identification

Integrated_Workflow cluster_ms Step 1: Mass Spectrometry cluster_ir Step 2: Infrared Spectroscopy cluster_nmr Step 3: NMR Spectroscopy (Definitive) Start Unknown Synthesized Product MS Perform HRMS Analysis Start->MS CheckMass Confirm Exact Mass (C₁₀H₇BrClNO) MS->CheckMass CheckIsotopes Verify Br/Cl Isotopic Pattern CheckMass->CheckIsotopes IR Perform FTIR Analysis CheckIsotopes->IR Formula OK CheckFG Confirm Functional Groups (Oxazole, Ar, C-Cl, C-Br) IR->CheckFG NMR Acquire ¹H and ¹³C NMR CheckFG->NMR Functional Groups OK AnalyzeNMR Analyze Aromatic Region Symmetry & Splitting NMR->AnalyzeNMR End Structure Confirmed AnalyzeNMR->End Isomer Identified

Fig 3. Integrated workflow for isomer characterization.
  • Mass Spectrometry First: Begin with HRMS to quickly confirm that the product has the correct elemental formula and contains both bromine and chlorine. If it fails this test, there is no need to proceed.

  • Infrared as a Quick Check: Use FTIR to verify the presence of the core functional moieties. This confirms that the desired ring system and substituents have likely been incorporated.

  • NMR for the Final Verdict: Employ ¹H and ¹³C NMR as the definitive and final step. The unique patterns in the aromatic region, driven by molecular symmetry, provide the conclusive evidence needed to distinguish between the 3-bromo (target), 2-bromo, and 4-bromo isomers.

Conclusion

The spectroscopic identification of 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole and its positional isomers is a challenge that demands a multi-faceted analytical approach. While mass spectrometry provides an irrefutable confirmation of elemental composition and IR spectroscopy verifies the presence of key functional groups, NMR spectroscopy stands alone as the decisive technique for differentiation. The analysis of symmetry and coupling patterns in the aromatic region of the ¹H and ¹³C NMR spectra provides the unambiguous data required to assign the correct structure with the highest degree of confidence. By following the integrated workflow presented, researchers can ensure the structural integrity of their compounds, a critical requirement for meaningful progress in drug development and materials science.

References
  • Taylor & Francis Online. (2007, May 4). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]

  • PubMed. (2015, December 5). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. [Link]

  • Wiley Online Library. Oxazoles: Synthesis, Reactions, and Spectroscopy. [Link]

  • AIP Publishing. (2021, November 9). Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters. [Link]

  • ResearchGate. (2017, February 2). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]

  • Canadian Science Publishing. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. [Link]

  • ResearchGate. High-resolution infrared and theoretical study of gaseous oxazole in the 600–1400cm−1 region. [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • Doc Brown's Chemistry. CH3Br mass spectrum of bromomethane fragmentation pattern. [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • Journal of Pharmaceutical, Chemical and Biological Sciences. (2016, December 21). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Michigan State University Chemistry Department. Proton NMR Table. [Link]

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A Comparative Bioassay of 3-Bromophenyl vs. 4-Bromophenyl Oxazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic placement of functional groups on a molecular scaffold can profoundly influence its biological activity. This guide provides a comparative analysis of two positional isomers, 3-bromophenyl oxazole and 4-bromophenyl oxazole, for researchers, scientists, and drug development professionals. While direct head-to-head comparative bioassay data for these specific isomers is limited in publicly available literature, this document synthesizes established structure-activity relationship (SAR) principles from related heterocyclic compounds to offer a predictive comparison of their potential biological performance. We will delve into their anticipated cytotoxic and antimicrobial activities, supported by detailed experimental protocols and mechanistic insights.

The Significance of Isomeric Position: A Structural Rationale

The oxazole ring is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The addition of a bromophenyl substituent introduces a bulky, lipophilic, and electron-withdrawing group that can significantly modulate the molecule's interaction with biological targets.

The key difference between the 3-bromo and 4-bromo isomers lies in the position of the bromine atom on the phenyl ring. This seemingly subtle change can alter the molecule's electronic distribution, steric hindrance, and overall shape, thereby influencing its binding affinity to enzymes and receptors.

  • 4-Bromophenyl (para-substitution): This substitution pattern often results in a more linear and symmetrical molecule. In many instances, para-substituted compounds have shown enhanced biological activity. This can be attributed to a more favorable fit into the active sites of enzymes or receptors.[3] The electronic effect of the para-bromine atom can also influence the reactivity of the oxazole ring system.

  • 3-Bromophenyl (meta-substitution): The meta-positioning of the bromine atom creates a less symmetrical molecule. This can be advantageous if the target's binding pocket has a specific kink or bend. The altered electronic influence of the meta-bromine may also lead to different metabolic pathways or target interactions compared to its para-counterpart.

Based on general SAR principles observed in similar heterocyclic compounds, it is often hypothesized that the para-substituted isomer may exhibit more potent biological activity. However, this is not a universal rule, and the actual activity is highly dependent on the specific biological target.

Comparative Bioassay Profiles: A Predictive Analysis

Cytotoxicity Profile

Oxazole derivatives have been investigated for their potential as anticancer agents, often inducing apoptosis in cancer cells.[4] The cytotoxic efficacy of bromophenyl-containing heterocycles has been documented against various cancer cell lines.[5]

Table 1: Predicted Comparative Cytotoxicity

Feature3-Bromophenyl Oxazole4-Bromophenyl OxazoleRationale
Predicted IC50 Potentially higherPotentially lowerPara-substitution often leads to enhanced potency in related compound series.[3]
Potential Mechanism Induction of ApoptosisInduction of ApoptosisOxazole derivatives are known to target pathways leading to programmed cell death.[4]
Antimicrobial Profile

The antimicrobial properties of oxazole derivatives are also well-documented.[2] The presence and position of a halogen on an aromatic ring can influence the antimicrobial efficacy of a compound.[6]

Table 2: Predicted Comparative Antimicrobial Activity

Feature3-Bromophenyl Oxazole4-Bromophenyl OxazoleRationale
Predicted MIC Potentially higherPotentially lowerStudies on other halogenated phenyl-containing heterocycles suggest para-substitution can enhance antimicrobial activity.[7]
Potential Target Bacterial Cell Wall Synthesis or DNA GyraseBacterial Cell Wall Synthesis or DNA GyraseThese are common targets for antimicrobial compounds.[8]

Key Experimental Protocols

To facilitate further research and direct comparison, we provide detailed protocols for essential bioassays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-Bromophenyl oxazole and 4-bromophenyl oxazole (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 3-Bromophenyl oxazole and 4-bromophenyl oxazole (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the test compounds and the standard antibiotic in MHB in a 96-well plate.

  • Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanistic Insights: Potential Signaling Pathways

To visualize the potential mechanisms of action, the following diagrams illustrate key signaling pathways that could be modulated by these oxazole derivatives.

Apoptosis Signaling Pathway

Should these compounds prove to be cytotoxic, a likely mechanism is the induction of apoptosis. This can occur through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of executioner caspases.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Procaspase8 Procaspase-8 Procaspase8->DISC Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., DNA damage) Bcl2_Family Bcl-2 Family (Bax/Bak activation) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways.

Bacterial Cell Wall Synthesis Pathway

For antimicrobial activity, a potential target is the bacterial cell wall, a structure essential for bacterial survival and absent in eukaryotes. Inhibition of peptidoglycan synthesis leads to cell lysis.

cell_wall_synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior Precursor_Synthesis Precursor Synthesis (UDP-NAG, UDP-NAM-pentapeptide) Lipid_Carrier Lipid Carrier (Bactoprenol) Precursor_Synthesis->Lipid_Carrier Translocation Translocation of Precursors Lipid_Carrier->Translocation Transglycosylation Transglycosylation (Glycan chain elongation) Translocation->Transglycosylation Transpeptidation Transpeptidation (Cross-linking) Transglycosylation->Transpeptidation Peptidoglycan Mature Peptidoglycan Transpeptidation->Peptidoglycan

Caption: An overview of the bacterial peptidoglycan cell wall synthesis pathway.

Conclusion and Future Directions

This guide provides a framework for the comparative bioassay of 3-bromophenyl and 4-bromophenyl oxazoles. Based on established SAR principles, it is plausible that the 4-bromo isomer may exhibit more potent cytotoxic and antimicrobial activities. However, empirical validation through the experimental protocols outlined herein is crucial. Further investigations into their specific molecular targets and mechanisms of action will be essential for any future drug development efforts. The provided protocols and mechanistic diagrams serve as a valuable resource for researchers embarking on the biological evaluation of these and other related oxazole derivatives.

References

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. (n.d.). PMC. [Link]

  • Bacterial cell wall peptidoglycan synthesis. Schematic pathway of cell... (n.d.). ResearchGate. [Link]

  • Extrinsic & Intrinsic Apoptosis Pathways Diagram. (n.d.). SciSpace. [Link]

  • Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the... (n.d.). ResearchGate. [Link]

  • Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor. (n.d.). [Link]

  • Overview of the signaling pathway of apoptosis. The diagram illustrates... (n.d.). ResearchGate. [Link]

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  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022, July 19). Biointerface Research in Applied Chemistry. [Link]

  • Bacterial Cell Wall Synthesis Pathway (null). (n.d.). Gosset. [Link]

  • The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets. (2016, August 26). MDPI. [Link]

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  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (2025, April 15). MDPI. [Link]

  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. (2025, June 10). PubMed. [Link]

  • Structure-Activity Relationships: Theory, Uses and Limitations. (2025, November 6). ResearchGate. [Link]

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  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022, January 7). Bentham Science. [Link]

  • Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theoretical procedures. (n.d.). ResearchGate. [Link]

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5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.